Cyclohexene-d10
Description
The exact mass of the compound Cyclohexene-d10 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclohexene-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexene-d10 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCIXCUEYOPUTN-KYJNQUCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583823 | |
| Record name | (~2~H_10_)Cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16035-50-0 | |
| Record name | (~2~H_10_)Cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16035-50-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Cyclohexene-d10 (CAS 1603-55-0)
Physicochemical Profile, Synthesis, and Applications in Deuterium Labeling
Executive Summary
Cyclohexene-d10 (CAS 1603-55-0), the fully deuterated isotopologue of cyclohexene, serves as a critical reagent in mechanistic organic chemistry, NMR spectroscopy, and the emerging field of deuterated pharmacotherapeutics. Unlike its proteo-analog (
Physicochemical Characterization
The substitution of protium (
Table 1: Comparative Properties of Cyclohexene vs. Cyclohexene-d10
| Property | Cyclohexene ( | Cyclohexene-d10 ( | Technical Note |
| Molar Mass | 82.14 g/mol | 92.21 g/mol | +10 mass units (M+10) |
| Density (25°C) | 0.811 g/mL | 0.908 g/mL | ~12% increase due to mass |
| Boiling Point | 83.0 °C | ~83-85 °C | Slight inverse isotope effect possible |
| Melting Point | -103.5 °C | -104 °C | Minimal change |
| Refractive Index ( | 1.446 | 1.442 | Lower polarizability of C-D bond |
| Flash Point | -12 °C | -12 °C | Highly Flammable |
| Isotopic Purity | N/A | ≥98 atom % D | Critical for NMR/MS applications |
Expert Insight: The density difference is the most practical quick-check for verification. A 12% increase is easily measurable and confirms bulk deuteration without requiring immediate spectral analysis.
Spectroscopic Signature
Nuclear Magnetic Resonance (NMR)
Cyclohexene-d10 is invaluable as a solvent or internal standard because it is transparent in proton NMR.
-
H NMR: The spectrum is effectively "silent."
-
Residual Peaks: In less than 100% enriched samples, residual protons may appear as small multiplets near 5.66 ppm (vinyl protons) and 1.96/1.55 ppm (allylic/homoallylic protons).
-
-
C NMR:
-
The carbon signals appear as multiplets (triplets or quintets) due to spin-spin coupling with deuterium (
).[1][2] -
Isotope Shift: The
C resonances are shifted slightly upfield (lower frequency) compared to the proteo-analog due to the vibrational isotope effect. -
Typical Shifts: Vinyl carbons (~126 ppm, multiplet) and alkyl carbons (~21-24 ppm, multiplet).
-
Mass Spectrometry (MS)[3]
-
Primary Ion: The molecular ion peak (
) appears at m/z 92 , distinct from the standard m/z 82. -
Fragmentation: Fragmentation patterns remain structurally similar (Retro-Diels-Alder) but shifted by the specific deuterium count of the fragment.
Synthesis & Manufacturing Protocols
High-purity Cyclohexene-d10 is challenging to synthesize because standard catalytic hydrogenation of benzene-d6 often leads to fully saturated cyclohexane-d12. Two primary methodologies exist:
Method A: Catalytic H/D Exchange (Industrial Bulk)
Uses a ruthenium or iridium catalyst under hydrothermal or microwave conditions to exchange protons on cyclohexene with
-
Pros: Scalable, uses cheap starting material.
-
Cons: Often achieves <98% incorporation; scrambling can occur.
Method B: Stereoselective Benzene Reduction (Precision Research)
For pharmaceutical applications requiring specific isotopomers, a tungsten-complex mediated reduction is the "Gold Standard." This method prevents over-reduction to cyclohexane.
Protocol Snapshot (Benzene Reduction via Tungsten Complex):
-
Complexation: Benzene is coordinated to a tungsten fragment
. -
Stepwise Addition: Sequential addition of
(acid) and (deuteride) allows precise control over saturation. -
Decomplexation: Oxidative release of the ligand yields high-purity Cyclohexene-d10.
Applications in Drug Discovery & Development
The strategic value of Cyclohexene-d10 lies in the Deuterium Kinetic Isotope Effect (DKIE) . Because the C-D bond is stronger than the C-H bond (bond dissociation energy difference ~1.2-1.5 kcal/mol), breaking it requires more energy.
The "Deuterium Switch" in Metabolism
In drug metabolism, Cytochrome P450 enzymes often attack allylic positions (carbons adjacent to double bonds). Cyclohexene moieties are prone to allylic oxidation.[4]
-
Mechanism: Replacing H with D at the allylic position significantly slows down this rate-determining step (
). -
Outcome: This increases the drug's half-life (
) and reduces the formation of toxic metabolites without altering the drug's binding affinity to its target.
Handling, Safety, and Stability
Cyclohexene-d10 shares the hazardous profile of its non-deuterated parent. It is a Class B Peroxide Former .
Peroxide Formation
Upon exposure to air and light, cyclohexene-d10 reacts to form unstable hydroperoxides (3-hydroperoxycyclohexene).
-
Risk: Concentration via distillation can lead to explosion.[5]
-
Mitigation:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) in amber glass.
-
Inhibitor: Often stabilized with BHT (Butylated hydroxytoluene).[6]
-
Testing: Test for peroxides using starch-iodide strips every 3 months if opened, or 12 months if unopened.
-
Experimental Safety Protocol
-
PPE: Nitrile gloves, safety goggles, flame-retardant lab coat.
-
Ventilation: Always handle in a fume hood to avoid aspiration (aspiration hazard Category 1).
-
Disposal: Do not pour down drains. Dispose of as halogen-free organic solvent waste.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 8079, Cyclohexene. Retrieved from [Link]
-
Harrison, D. P., et al. (2020). Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene. National Institutes of Health (PMC). Retrieved from [Link]
-
ResolveMass Laboratories. (n.d.). Analytical Advantages of Cyclohexene-d10. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Peroxide Forming Chemicals and Storage Limits. Retrieved from [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. eurisotop.com [eurisotop.com]
- 3. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. louisville.edu [louisville.edu]
Technical Guide: Cyclohexene-d10 vs. Cyclohexane-d12 in Research & Development
The following technical guide details the structural, spectroscopic, and functional differences between Cyclohexene-d10 and Cyclohexane-d12.
Executive Summary
In pharmaceutical research and organic synthesis, deuterated cyclic hydrocarbons serve two distinct primary functions: as inert NMR solvents and as mechanistic probes .
-
Cyclohexane-d12 (
) is the industry standard for a non-polar, chemically inert NMR solvent. It is defined by its saturation, high symmetry, and single chemical environment, making it ideal for solubilizing lipophilic compounds without interfering with reaction pathways. -
Cyclohexene-d10 (
) is an unsaturated, reactive intermediate. It is rarely used as a routine solvent due to its chemical instability (peroxide formation) and complex NMR signature. Instead, it is utilized as a mechanistic probe to study metabolic oxidation (alkene vs. alkane), kinetic isotope effects (KIE), and as a specialized reagent in labeled synthesis.
This guide analyzes the physicochemical divergences, spectroscopic profiles, and handling protocols for these two isotopologues.
Molecular Architecture & Physicochemical Profile
The fundamental difference lies in the bond saturation, which dictates conformation, density, and stability.
Comparative Physicochemical Data
| Feature | Cyclohexane-d12 ( | Cyclohexene-d10 ( |
| CAS Number | 1735-17-7 | 1603-55-0 |
| Structure | Saturated Alkane | Unsaturated Alkene (One C=C) |
| Conformation | Chair (Rigid, Minimized Strain) | Half-Chair (Planar C=C, Twisted) |
| Molecular Weight | ~96.24 g/mol | ~92.20 g/mol |
| Boiling Point | 80.7°C | 83.0°C |
| Melting Point | 6.5°C (Freezes in cold rooms) | -104°C (Liquid at low temp) |
| Density (25°C) | 0.89 g/mL | ~0.83 g/mL |
| Dielectric Constant | 2.02 (Non-polar) | 2.22 (Slightly more polarizable) |
| Stability | Highly Stable | Prone to Peroxide Formation |
Key Insight: Note the Melting Point difference. Cyclohexane-d12 will freeze in a standard cold room (4°C) or during low-temperature NMR experiments, potentially cracking tubes. Cyclohexene-d10 remains liquid but introduces reactivity risks.
NMR Spectroscopy Profiling
For the analytical chemist, the utility of these compounds is defined by their residual solvent signals.
Cyclohexane-d12: The Clean Background
Cyclohexane-d12 is highly symmetrical (
- NMR Residual Peak: A sharp singlet at 1.38 ppm .
- NMR Peak: A quintet at 26.43 ppm .[1]
-
Water Signal: Water is sparingly soluble; if present, it appears as a distinct peak, typically around 0.8 - 1.5 ppm depending on temperature and solute concentration, often overlapping with the solvent residual.
Cyclohexene-d10: The Complex Signature
Cyclohexene-d10 lacks the high symmetry of cyclohexane. It contains three distinct chemical environments: Vinyl (on the double bond), Allylic (adjacent to double bond), and Homoallylic (distant).
- NMR Residual Peaks (if not 100% D):
-
Implication: Using Cyclohexene-d10 as a solvent obscures three distinct regions of the proton spectrum, making it poor for general characterization.
Visualization: NMR & Structural Logic
The following diagram illustrates the structural causality behind the NMR signals and stability.
Figure 1: Structural causality linking molecular conformation to NMR spectral complexity and application utility.
Chemical Reactivity & Stability[3][4]
This is the critical differentiator for drug development workflows.
Cyclohexane-d12 (Inert)
-
Reactivity: Chemically inert under standard laboratory conditions. Resistant to oxidation, reduction, and acid/base hydrolysis.
-
Use Case: Ideal for monitoring reactions where the solvent must not participate (e.g., radical pathways, highly oxidizing environments).
Cyclohexene-d10 (Reactive)[5]
-
Allylic Oxidation: The protons (or deuterons) adjacent to the double bond are "allylic" and have lower bond dissociation energy. This makes them susceptible to radical abstraction and autoxidation.
-
Peroxide Hazard: Upon exposure to air and light, cyclohexene forms cyclohexenyl hydroperoxides. Safety Protocol: Cyclohexene-d10 should be tested for peroxides before use, especially if distillation is required, to prevent explosion.
-
Electrophilic Addition: The double bond reacts with electrophiles (e.g., Bromine, acids, epoxidizing agents).
Applications in Drug Development
A. Metabolic Stability & Kinetic Isotope Effects (KIE)
Cyclohexene-d10 is frequently used to study metabolic pathways involving alkene oxidation (e.g., P450-mediated epoxidation).
-
Experiment: Compare the reaction rate of a drug containing a cyclohexene ring vs. its deuterated analog (Cyclohexene-d10 moiety).
-
Interpretation: A significant decrease in reaction rate (Primary KIE) indicates that C-H (or C-D) bond breakage at the allylic position is the rate-determining step.
B. Solubilization & Cryoscopy
Cyclohexane-d12 is used to determine the molecular weight of unknown lipophilic drug candidates via Cryoscopic methods (Freezing Point Depression).
-
Why? Its convenient freezing point (6.5°C) and high cryoscopic constant (
K· kg/mol ) make it highly sensitive for MW determination of non-polar analytes.
Visualization: Metabolic Fate & Reactivity
Figure 2: Divergent metabolic pathways. Cyclohexene-d10 actively participates in oxidation pathways, whereas Cyclohexane-d12 resists them.
Experimental Protocol: Handling & Storage
Protocol 1: Peroxide Testing for Cyclohexene-d10
Context: Unlike Cyclohexane-d12, Cyclohexene-d10 can form explosive peroxides upon storage.
-
Test Strips: Use commercial starch-iodide peroxide test strips.
-
Procedure: Dip the strip into the solvent aliquot. A color change to blue/black indicates peroxide presence.
-
Remediation: If positive (>10 ppm), pass the solvent through a column of activated alumina before use. Do not distill to dryness.
Protocol 2: Low-Temperature NMR with Cyclohexane-d12
Context: Cyclohexane-d12 freezes at 6.5°C.
-
Risk: Sample tubes may crack if frozen rapidly or if the probe temperature drops below 7°C.
-
Mitigation: For variable temperature (VT) studies below 10°C, mix Cyclohexane-d12 with a co-solvent (e.g., Toluene-d8) or switch to Cyclohexene-d10 (MP -104°C), provided the reactivity profile is acceptable.
References
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 8078, Cyclohexane." PubChem. Link
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 8079, Cyclohexene." PubChem. Link
Sources
Perdeuterated cyclohexene synonyms and nomenclature
Technical Guide: Perdeuterated Cyclohexene ( )
Synonyms, Nomenclature, and Application in Deuterium-Switch Methodologies
Part 1: Nomenclature & Identification Standards
Precise nomenclature is non-negotiable in regulatory filings and patent literature. Ambiguity between partially deuterated isotopomers (e.g.,
Validated Identifiers
| Identifier Type | Value | Notes |
| Common Name | Cyclohexene- | Widely accepted in commercial catalogs. |
| IUPAC Name | ( | Preferred for formal publications (IUPAC Section H). |
| CAS Registry Number | 1603-55-0 | Specific to the fully deuterated |
| Chemical Formula | ||
| SMILES | [2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | Explicit definition of isotopes. |
| InChI Key | HGCIXCUEYOPUTN-KYJNQUCMSA-N | Standard machine-readable identifier.[1] |
Nomenclature Hierarchy
The following diagram illustrates the relationship between common synonyms and the formal IUPAC structure.
Figure 1: Nomenclature hierarchy ensuring disambiguation between trade names and registry standards.
Part 2: Physicochemical Properties (Isotope Effects)
Replacing hydrogen with deuterium doubles the mass of the substituent but alters the electronic volume only slightly. However, these cumulative changes result in measurable physical differences known as the Inverse Isotope Effect (in some properties) and mass-dependent shifts.
Comparative Data Table ( vs. )
| Property | Cyclohexene ( | Cyclohexene- | Mechanistic Insight |
| Molecular Weight | 82.14 g/mol | 92.21 g/mol | +12% mass increase affects diffusion rates in NMR. |
| Density (25°C) | 0.811 g/mL | 0.908 g/mL | Significant increase due to mass; molar volume is slightly smaller for D-compounds. |
| Boiling Point | 83.0°C | ~82-83°C | Deuterated hydrocarbons often exhibit slightly lower BPs due to lower polarizability of C-D bonds. |
| C-X Bond Energy | ~98 kcal/mol (C-H) | ~100 kcal/mol (C-D) | The C-D bond is shorter and stronger (lower zero-point energy), driving the Kinetic Isotope Effect. |
Part 3: Synthesis & Production Protocol
For research-grade applications, high isotopic purity (>98% D) is required.[3] The most robust synthesis involves the acid-catalyzed dehydration of fully deuterated cyclohexanol (
Reaction Logic
-
Precursor: Cyclohexanol-
is readily available or synthesized via catalytic deuteration of phenol- . -
Mechanism: E1 Elimination. The hydroxyl group is protonated, water (
or HDO) leaves, forming a carbocation, followed by deprotonation (dedeuteration) to form the alkene. -
Isotopic Integrity: Using a deuterated acid (e.g.,
) is ideal but not strictly necessary if the exchange rate is slow compared to elimination; however, using standard may introduce trace protium at the allylic positions via exchange. Best practice uses or mild acid catalysts to prevent back-exchange.
Step-by-Step Laboratory Protocol
Materials:
-
Cyclohexanol-
(CAS: 66522-78-9) -
Phosphoric Acid (85%) or Sulfuric Acid (catalytic amount)
-
Apparatus: Fractional distillation setup
Workflow:
-
Charge: In a round-bottom flask, combine Cyclohexanol-
(0.1 mol) with 85% (3 mL). Note: For >99% D purity, use deuterated mineral acids. -
Dehydration: Heat the flask gently. The reaction is endothermic.[4] Maintain temperature such that the distillate (Cyclohexene-
+ Water) collects at <90°C. -
Separation: The distillate separates into two layers.[5] The upper layer is the crude Cyclohexene-
. -
Purification:
-
Wash with dilute
to remove acid traces. -
Dry over anhydrous
. -
Redistill (collect fraction at 82–83°C).
-
-
Validation: Verify absence of O-H and aliphatic C-H signals via
-NMR.
Synthesis Flowchart
Figure 2: Synthetic pathway for the production of high-purity Cyclohexene-d10.
Part 4: Applications in Drug Discovery (The Deuterium Switch)
The primary utility of perdeuterated cyclohexene in pharma is not merely as a solvent, but as a model for understanding metabolic stability.
The Kinetic Isotope Effect (KIE)
Metabolic enzymes (Cytochrome P450s) often degrade drugs by oxidizing C-H bonds. Because the C-D bond has a lower zero-point energy than the C-H bond, the activation energy required to break it is higher.
-
Primary KIE (
): Can range from 2 to 7. -
Result: If the rate-limiting step of metabolism involves breaking a C-H bond on the cyclohexene ring, deuteration will significantly slow clearance, potentially increasing the drug's half-life (
).
Strategic Application
In drug design, if a lead compound contains a cyclohexene moiety (common in natural product analogs or transition-state inhibitors):
-
Identify Soft Spots: Use metabolite identification to see if the cyclohexene ring is hydroxylated or epoxidized.
-
Deuterium Switch: Synthesize the analog using Cyclohexene-
precursors. -
Evaluate: Compare PK profiles. If
(Area Under Curve) increases significantly, the modification is viable.
Figure 3: Mechanism of the Deuterium Switch in improving pharmacokinetic profiles.
References
-
ResolveMass Laboratories. (n.d.). Cyclohexene-d10 | CAS No.: 1603-55-0.[1][6][2][3][7] Retrieved from [Link]
-
PubChem. (2023). Cyclohexene-d10 (Compound).[1][6][2][3][7] National Library of Medicine. Retrieved from [Link]
-
IUPAC. (1979).[8] Nomenclature of Organic Chemistry, Section H: Isotopically Modified Compounds. Queen Mary University of London.[8] Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry.
Sources
- 1. (~2~H_10_)Cyclohexene | C6H10 | CID 16213229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclohexene-d10 D 98atom 1603-55-0 [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Isotopically modified compounds [iupac.qmul.ac.uk]
Technical Reference: Cyclohexene-d10 Physicochemical Profile & Applications
Executive Summary
Cyclohexene-d10 (CAS: 1603-55-0) is the fully deuterated isotopologue of cyclohexene. While often viewed merely as a specialized NMR solvent, its utility extends into mechanistic organic chemistry and pharmaceutical kinetics. This guide provides a validated physicochemical profile for laboratory reference, emphasizing the critical density differential compared to its proteo-analog (cyclohexene-h10) and the mechanistic implications of deuterium substitution in drug development.
Part 1: Physicochemical Profile & Data Reference
The following data aggregates experimentally verified values from high-purity isotope manufacturers (Sigma-Aldrich, Cambridge Isotope Laboratories) and standard physical chemistry references.
Table 1: Comparative Physicochemical Properties
| Property | Cyclohexene-d10 (Deuterated) | Cyclohexene-h10 (Proteo) | Δ / Shift |
| CAS Number | 1603-55-0 | 110-83-8 | N/A |
| Molecular Formula | C₆D₁₀ | C₆H₁₀ | +10 Neutron mass units |
| Molecular Weight | 92.21 g/mol | 82.14 g/mol | +12.2% Mass Increase |
| Density (at 25 °C) | 0.908 g/mL | 0.811 g/mL | +0.097 g/mL (+12%) |
| Boiling Point | 83 °C | 83 °C | Negligible (< 1°C) |
| Refractive Index ( | 1.442 | 1.446 | -0.004 |
| Melting Point | -104 °C | -104 °C | Negligible |
| Flash Point | -12 °C (Closed Cup) | -12 °C | Identical |
| Isotopic Purity | Typically ≥98 atom % D | N/A | Critical for NMR/MS |
Critical Lab Note: The density difference is the most rapid physical method to distinguish unlabeled cyclohexene from cyclohexene-d10 without destructive analysis. A 12% increase in density is significant enough to affect buoyancy calculations in extraction protocols.
Part 2: Isotope Effects & Theoretical Underpinning
1. The Density Shift (Mass vs. Volume)
The substantial density increase (0.811 → 0.908 g/mL) arises because the molar volume of the liquid remains largely unchanged while the molar mass increases.
-
Mechanism: Deuterium (
H) has twice the mass of Protium ( H). However, the C-D bond length is slightly shorter (due to lower zero-point energy and anharmonicity), leading to a very slight contraction in molar volume. -
Result: The mass increase (~12%) dominates the volume contraction, resulting in a density increase that roughly parallels the molecular weight ratio.
2. Boiling Point & Vapor Pressure
Contrary to the intuition that "heavier molecules boil higher," deuterated hydrocarbons often exhibit an Inverse Isotope Effect or negligible shift.
-
Mechanism: The intermolecular Van der Waals forces are nearly identical between the two isotopologues. While the heavier mass suggests lower velocity (kinetic theory), the lower zero-point energy of the C-D bond slightly affects the polarizability and molar volume.
-
Observation: For Cyclohexene-d10, the boiling point remains effectively pinned at 83 °C. Researchers should not expect a resolvable boiling point difference during standard distillation.
Part 3: Applications in Drug Development & Synthesis
The "Deuterium Switch" in Metabolic Stability
Cyclohexene-d10 serves as a precursor for introducing deuterated cyclohexyl motifs into drug candidates. The primary driver is the Kinetic Isotope Effect (KIE) .
-
Concept: The C-D bond is stronger than the C-H bond (Bond Dissociation Energy difference ~1.2–1.5 kcal/mol).
-
Application: If a drug is metabolized by Cytochrome P450 enzymes via hydrogen abstraction at the cyclohexyl ring, substituting H for D can significantly slow down metabolism (High KIE).
-
Outcome: Increased half-life (
) and reduced dosing frequency without altering the drug's binding affinity to the target.
Figure 1: The "Deuterium Switch" workflow illustrating how C-D substitution attenuates metabolic clearance via the Kinetic Isotope Effect.
Part 4: Quality Control & Verification Protocol
When receiving a shipment of Cyclohexene-d10, specifically for sensitive NMR or MS standards, a "Self-Validating" QC protocol is recommended.
Protocol: Rapid Identity & Purity Verification
Objective: Confirm identity and isotopic enrichment >98%.
-
Visual Inspection: Ensure liquid is clear, colorless, and free of peroxides (see Safety).
-
Density Check (Gravimetric):
-
Pipette exactly 1.00 mL of solvent at 25 °C onto a tared analytical balance.
-
Pass Criteria: Mass must be 0.908 ± 0.005 g .
-
Note: If mass is ~0.81 g, the solvent is mislabeled proteo-cyclohexene.
-
-
H-NMR (Proton NMR):
-
Run a standard proton scan.
-
Pass Criteria: The spectrum should be essentially silent (empty).
-
Residual peaks at 5.6 ppm (vinylic) and 1.6/2.0 ppm (allylic/alkyl) indicate incomplete deuteration (residual protio species).
-
Figure 2: Step-by-step Quality Control workflow for verifying deuterated solvent identity.
Part 5: Safety & Handling (Critical)
1. Peroxide Formation: Like its non-deuterated counterpart, Cyclohexene-d10 is highly susceptible to auto-oxidation, forming explosive peroxides upon exposure to air and light.
-
Storage: Store under inert gas (Argon or Nitrogen) in amber glass.
-
Stabilizers: Commercial sources may contain BHT (butylated hydroxytoluene). If used for sensitive catalysis where BHT interferes, distill immediately before use.
-
Testing: Test for peroxides using KI starch paper before distilling or heating.
2. Hygroscopicity:
While hydrophobic, deuterated solvents can absorb atmospheric moisture (
References
-
Sigma-Aldrich. Cyclohexene-d10 Product Specification (Product No. 480452).[1] Retrieved from
-
Scientific Laboratory Supplies. Cyclohexene-d10 Properties and Safety Data. Retrieved from
-
National Institute of Standards and Technology (NIST). Cyclohexene (Proteo) Standard Reference Data. Retrieved from
-
Cambridge Isotope Laboratories. Deuterated Solvent Reference Data. Retrieved from
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Contextualizing the Metabolic Stability/KIE).
Sources
Cyclohexene-d10: A Versatile Reagent for NMR, Mechanistic Probing, and Transfer Deuteration
Executive Summary
Cyclohexene-d10 (
Part 1: Chemical and Physical Profile[2]
Cyclohexene-d10 is characterized by the replacement of all ten protium atoms with deuterium. This substitution significantly alters its vibrational modes and mass-dependent properties while retaining the electronic reactivity of the parent alkene.
Table 1: Comparative Properties of Cyclohexene vs. Cyclohexene-d10
| Property | Cyclohexene ( | Cyclohexene-d10 ( | Relevance |
| Molecular Weight | 82.14 g/mol | 92.20 g/mol | Mass Spectrometry standards; Gravimetric stoichiometry. |
| Boiling Point | 82.98 °C | ~81-82 °C | Reflux temperature for transfer deuteration protocols. |
| Density (25°C) | 0.811 g/mL | 0.893 g/mL | Volume-to-mass conversion in synthesis. |
| NMR Signal ( | Silent (Residual peaks < 0.5%) | "Blank canvas" for analyte signal integration. | |
| Flash Point | -6 °C | -6 °C | Flammability hazard remains identical. |
Note: Density increase in
Part 2: Core Application – NMR Spectroscopy
Solvent Utility and Chemical Shifts
Cyclohexene-d10 is utilized as a non-polar NMR solvent when:
-
Aliphatic Resolution is Critical: Common solvents like benzene-d6 or toluene-d8 have aromatic ring currents that can shift analyte peaks significantly. Cyclohexene-d10 offers a non-aromatic, lipophilic environment.
-
Detection of Olefinic Protons: Unlike Chloroform-d, which can sometimes overlap with certain mid-field signals, Cyclohexene-d10 is devoid of protons, providing a clean window in the 0–10 ppm range (assuming 99.8%+ isotopic purity).
Impurity Profiling
In the synthesis of deuterated polymers or materials, Cyclohexene-d10 serves as an internal standard for Quantitative NMR (qNMR) . Its residual proton signals (if any, typically <0.02%) are well-characterized, allowing for precise subtraction during integration.
Part 3: Transfer Deuteration Reagent (The "Killer App")
Mechanism of Action
The most potent application of Cyclohexene-d10 is as a deuterium donor in Catalytic Transfer Hydrogenation (CTH). In the presence of a catalyst (e.g., Pd/C), Cyclohexene-d10 undergoes aromatization to Benzene-d6, releasing deuterium atoms to an acceptor molecule (e.g., an alkene or nitro group).
Advantages over
-
Safety: No high-pressure cylinders or hydrogenation bombs required.
-
Selectivity: Milder conditions often prevent over-reduction of sensitive functional groups.
-
Stoichiometry Control: Precise equivalents of deuterium can be added.[2][3]
Visualization: Catalytic Cycle
The following diagram illustrates the mechanism where Cyclohexene-d10 donates deuterium to a target alkene substrate via a Palladium surface.
Figure 1: Mechanism of Palladium-catalyzed transfer deuteration using Cyclohexene-d10 as the donor.[4][5]
Experimental Protocol: Transfer Deuteration of Stilbene
Objective: To synthesize 1,2-diphenylethane-1,2-d2 using Cyclohexene-d10.
Materials:
-
Substrate: Trans-Stilbene (1.0 mmol)
-
Donor: Cyclohexene-d10 (10.0 mmol, 10 equiv.)
-
Catalyst: 10% Pd/C (50 mg)
-
Solvent: Ethanol-OD (anhydrous, 5 mL) or THF (dry)
Methodology:
-
Setup: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Loading: Charge the flask with Trans-Stilbene and 10% Pd/C.
-
Solvation: Add the solvent (Ethanol-OD) and Cyclohexene-d10 via syringe.
-
Note: Ethanol-OD is used to prevent H/D exchange with the solvent labile protons.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor reaction progress via TLC or GC-MS.
-
Checkpoint: The conversion of Cyclohexene-d10 to Benzene-d6 drives the reaction.
-
-
Workup: Cool to room temperature. Filter the catalyst through a Celite pad. Rinse with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. The byproduct (Benzene-d6) and excess Cyclohexene-d10 are volatile and will be removed during evaporation, leaving the crude deuterated product.
Part 4: Mechanistic Studies (Kinetic Isotope Effects)
Cyclohexene-d10 is the "heavy" standard for determining Primary Kinetic Isotope Effects (KIE) in allylic oxidation and dehydrogenation reactions.
The KIE Principle
In reactions where the C-H (or C-D) bond cleavage is the Rate-Determining Step (RDS), replacing Hydrogen with Deuterium significantly slows the reaction due to the lower Zero Point Energy (ZPE) of the C-D bond.
-
Primary KIE (
): Indicates C-H bond breaking occurs in the RDS (e.g., radical allylic oxidation). -
Secondary KIE (
): Indicates C-H bond is not broken in the RDS, or the hybridization change is minimal.
Application in Drug Metabolism (DMPK)
Researchers use Cyclohexene-d10 as a model substrate to validate cytochrome P450 oxidation models. By measuring the rate of oxidation of Cyclohexene vs. Cyclohexene-d10, scientists can predict metabolic stability improvements in deuterated drug analogues (the "Deuterium Switch" strategy).
Part 5: Decision Matrix for Solvent Selection
When should you choose Cyclohexene-d10 over cheaper alternatives?
Figure 2: Decision tree for selecting Cyclohexene-d10 in analytical and synthetic workflows.
References
-
Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart. Retrieved from
-
National Institutes of Health (NIH). Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene. Retrieved from
-
ACG Publications. Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts. Retrieved from
-
ChemicalBook. Cyclohexene: Properties and Applications. Retrieved from
-
Cambridge Isotope Laboratories. NMR Solvent Data Chart. Retrieved from
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of cyclohexene isotopologues and stereoisotopomers from benzene (Journal Article) | OSTI.GOV [osti.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Cyclohexene-d10 Physical Properties & Applications
[1]
Content Type: Technical Reference & Application Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Refractive Index, Dielectric Constant, and Isotope Effects of Cyclohexene-d10 (CAS 1603-55-0)[1]
Executive Summary
Cyclohexene-d10 (
This guide provides a definitive analysis of these properties, distinguishing between experimental data and theoretical derivations where direct literature is sparse.[2][1] It establishes the authoritative baseline for
Physical Properties Matrix
The following table synthesizes the core physical parameters of Cyclohexene-d10 compared to standard Cyclohexene. Note the characteristic increase in density and slight depression in refractive index typical of deuterated hydrocarbons.[2][1]
Table 1: Comparative Physical Properties (
| Property | Cyclohexene-d10 ( | Cyclohexene ( | Trend / Cause |
| CAS Number | 1603-55-0 | 110-83-8 | - |
| Refractive Index ( | 1.442 | 1.446 | Decrease: Lower polarizability of C-D bonds. |
| Dielectric Constant ( | ~2.22 (Est.) | 2.220 | Negligible: Dipole moment is largely conserved.[2] |
| Density ( | 0.908 | 0.811 | Increase (+12%): Mass doubling of H isotopes. |
| Boiling Point | 83 °C | 83 °C | Minimal change in volatility.[3] |
| Dipole Moment ( | ~0.6 D | 0.63 D |
Critical Data Note: Some industrial safety databases erroneously list the dielectric constant of cyclohexene as ~18.[2][1]3. This is a data entry error confusing it with Cyclohexanone. The correct authoritative value for cyclohexene is 2.22 (NIST), characteristic of non-polar/weakly polar alkenes.[1]
Technical Deep Dive: The Isotope Effect
To understand why Cyclohexene-d10 exhibits these specific values, we must look at the quantum mechanical differences between the C-H and C-D bonds.[2][1]
Refractive Index Depression
The refractive index (
Where
-
Mechanism: The C-D bond is shorter and "stiffer" than the C-H bond due to the lower zero-point energy of the heavier deuterium atom.[2]
-
Result: This reduced bond length constrains the electron cloud, slightly reducing the molecular polarizability (
).[1] Consequently, deuterated solvents almost universally exhibit a lower refractive index than their non-deuterated counterparts (typically ).[2][1] -
Observation: This aligns perfectly with the observed drop from 1.446 (
) to 1.442 ( ).[1]
Dielectric Constant Stability
The dielectric constant (
-
Dipole Preservation: The dipole in cyclohexene arises from the asymmetry between the
carbons (double bond) and carbons.[1] Deuterium substitution does not alter this hybridization or geometry significantly.[2][1] -
Conclusion: While the molar volume changes slightly, the dielectric constant of
remains functionally identical to (~2.22).[1] Researchers can safely use the proteo-value for capacitance calculations in d10-solvated environments.[2]
Visualizing the Property Logic
The following diagram illustrates the causal pathway from isotopic substitution to bulk physical property changes.
Figure 1: Causal flow of Deuterium Isotope Effects on bulk physical properties.[2]
Experimental Protocols
For researchers needing to validate solvent purity or baseline properties, the following protocols ensure data integrity.
Protocol: High-Precision Refractometry
Objective: Verify isotopic purity of
-
Calibration:
-
Equilibrate the Abbe refractometer to
using a circulating water bath. -
Calibrate using a standard glass test piece (
) or HPLC-grade water ( ).[1]
-
-
Sample Loading:
-
Measurement:
-
Cleaning:
Protocol: Dielectric Constant Measurement (Capacitance Method)
Objective: Determine solvent polarity for electrochemical studies.
-
Setup: Use a cylindrical liquid test fixture (e.g., Agilent 16452A) connected to an LCR meter.[2][1]
-
Baseline: Measure the capacitance of air (
) in the empty cell.[2][1] -
Injection: Inject ~3 mL of Cyclohexene-d10 into the cell, ensuring no bubbles are trapped (bubbles drastically lower
). -
Calculation:
[1] -
Validation:
Applications in Drug Development[1]
Metabolic Stability Studies (Deuterium Switch)
Cyclohexene-d10 serves as a model for understanding how deuteration affects metabolic clearance.[2] In "Deuterium Switch" programs, replacing C-H with C-D at metabolic "hotspots" slows down CYP450-mediated oxidation due to the Primary Kinetic Isotope Effect (
-
Relevance: The physical properties (hydrophobicity,
) remain virtually identical (as seen in the and data), ensuring the drug binds the same target, while the C-D bond strength extends half-life.[1]
NMR Solvation Studies
While
References
-
Sigma-Aldrich. (2025).[2][1][4][5][6] Cyclohexene-d10 Product Specification & Physical Properties. Link
-
NIST Standard Reference Data. (2024). Cyclohexene: Dielectric Constant and Dipole Moment. National Institute of Standards and Technology.[2][1] Link
-
ChemicalBook. (2025).[2][1] Cyclohexene Physical Properties and Safety Data. Link
-
PubChem. (2025).[2][1][7] Cyclohexene Compound Summary: Density and Refractive Index. National Library of Medicine.[2][1] Link
-
Scientific Laboratory Supplies. (2025). Cyclohexene-d10 98 atom % D Specifications. Link
Sources
- 1. Cyclohexene | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. ≥99.0%, contains 100 ppm BHT as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. (2H10)Cyclohexene | CAS#:1603-55-0 | Chemsrc [chemsrc.com]
- 6. Cyclohexene-d10 D 98atom 1603-55-0 [sigmaaldrich.com]
- 7. (~2~H_10_)Cyclohexene | C6H10 | CID 16213229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
How to use Cyclohexene-d10 as an NMR solvent
Application Note: High-Fidelity NMR Spectroscopy using Cyclohexene-d10
Executive Summary
Cyclohexene-d10 (
This guide details the operational protocols for using Cyclohexene-d10, focusing on its unique safety requirements (peroxide management), physical properties, and signal referencing standards.
Part 1: Technical Rationale & Solvent Selection
Why Cyclohexene-d10? The choice of Cyclohexene-d10 is rarely arbitrary; it solves specific physical chemistry problems that standard solvents cannot.
-
Cryogenic Solubility without Aromaticity:
-
The Problem: Cyclohexane-d12 freezes at +6.5°C, making it useless for variable temperature (VT) studies below room temperature. Toluene-d8 or Benzene-d6 remain liquid but introduce strong Ring Current Anisotropy effects, which can dramatically shift solute peaks and obscure conformational data.
-
The Solution: Cyclohexene-d10 remains liquid down to -104°C . It provides a lipophilic environment similar to cyclohexane but without the freezing limitation or the magnetic anisotropy of benzene.
-
-
Mimicking Biological Lipids:
-
The unsaturated nature of cyclohexene more closely mimics the dielectric environment of unsaturated fatty acid chains in lipid bilayers compared to fully saturated alkanes or chlorinated solvents.
-
Solvent Selection Decision Matrix Use the following logic flow to determine if Cyclohexene-d10 is required for your experiment.
Figure 1: Decision tree for selecting Cyclohexene-d10 based on temperature and magnetic interference requirements.
Part 2: Physical & Chemical Properties
Understanding the physical constants is vital for setting up VT-NMR parameters (shimming and temperature calibration).
Table 1: Comparative Properties of Non-Polar NMR Solvents
| Property | Cyclohexene-d10 | Cyclohexane-d12 | Benzene-d6 | Chloroform-d |
| Freezing Point | -104°C | +6.5°C | +5.5°C | -64°C |
| Boiling Point | 83°C | 81°C | 80°C | 61°C |
| Dielectric Constant | ~2.2 | 2.02 | 2.28 | 4.81 |
| Residual Signal | ~5.6 & 2.0 ppm | 1.38 ppm | 7.16 ppm | 7.26 ppm |
| Water Signal | Distinct | Distinct | 0.40 ppm | 1.56 ppm |
| Peroxide Hazard | High | Low | None | None |
Part 3: Critical Safety Protocol (Peroxide Management)
WARNING: Cyclohexene is a Class B Peroxide Former . The double bond allows for facile abstraction of the allylic proton, leading to the formation of explosive hydroperoxides upon exposure to air and light.
The "Self-Validating" Safety Check: Before any NMR sample is prepared, the solvent must be validated. Do not rely on the expiration date alone.
-
Visual Inspection: Check for crystals around the cap or a viscous layer at the bottom. If seen, DO NOT OPEN . Contact safety services for disposal.[1]
-
Quantifiable Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix®).
-
Safe: < 10 mg/L (ppm).
-
Mitigation Required: 10–100 mg/L (Must treat with activated alumina).
-
Unsafe: > 100 mg/L (Dispose as hazardous waste).
-
Part 4: Experimental Protocol
Workflow: Sample Preparation with Peroxide Mitigation
This protocol assumes the solvent has been stored in a dark, inert atmosphere.
Figure 2: Safety-integrated workflow for handling Cyclohexene-d10.
Step-by-Step Procedure
-
Alumina Pre-Treatment (Recommended):
-
Even if test strips are negative, it is "Best Practice" to pass the required volume of Cyclohexene-d10 through a small pipette column of activated basic alumina immediately before use. This removes trace peroxides and water.
-
-
Solute Dissolution:
-
Weigh the sample into a vial.
-
Add ~0.6 mL of treated Cyclohexene-d10.
-
Note: If the sample is for Low-Temperature NMR, ensure the solute itself does not precipitate at -80°C.
-
-
Transfer & Sealing:
-
Transfer to a high-quality NMR tube (Wilmad 528-PP or better for high field).
-
Degassing (Crucial for VT-NMR): Dissolved oxygen is paramagnetic and broadens lines. For best results at low temperatures, perform 3 freeze-pump-thaw cycles and flame seal the tube. If flame sealing is impossible, bubble dry Nitrogen/Argon through the solution for 2 minutes.
-
-
Acquisition Parameters:
-
Lock: Select "Cyclohexane-d12" if "Cyclohexene-d10" is not in your spectrometer's library. They are magnetically similar enough to establish a lock, though the chemical shift reference will need manual correction.
-
Shimming: Non-polar solvents often require extensive Z1 and Z2 shimming due to different surface tension/meniscus shapes compared to Chloroform.
-
Part 5: Data Analysis & Referencing
Since Cyclohexene-d10 is not standard in all software packages (MestReNova, TopSpin), you must manually identify residual peaks.
Residual Solvent Signals (Proton NMR):
In a fully deuterated
-
Alkenyl Protons: ~5.59 ppm (Multiplet).
-
Allylic Protons: ~1.96 ppm (Broad Multiplet).
-
Homoallylic Protons: ~1.61 ppm (Multiplet).
Note: Values are approximate relative to TMS. The exact chemical shift may vary slightly due to the isotope effect (typically shifting signals upfield by ~0.02 ppm compared to the non-deuterated parent).
Referencing Strategy:
-
Internal Standard (Preferred): Add 0.05% TMS (Tetramethylsilane). Calibrate TMS to 0.00 ppm.
-
Substitution: If TMS is unavailable, calibrate to the residual alkenyl peak at 5.59 ppm , but note this in your experimental section as "referenced to residual solvent signal."
Part 6: Troubleshooting
| Issue | Cause | Corrective Action |
| Broad Lines | Paramagnetic Oxygen | Degas sample (Freeze-pump-thaw or N2 sparge). |
| Drifting Lock | Temperature Gradients | Allow 15 mins for thermal equilibrium after changing temp. |
| Extra Peaks | Peroxides or BHT | Check for BHT (stabilizer) peaks at 1.4, 2.3, 7.0 ppm. Pass solvent through alumina. |
| Freezing | Water Contamination | Although solvent freezes at -104°C, trace water freezes at 0°C, causing localized inhomogeneity. Dry solvent over molecular sieves (3Å). |
References
-
Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3] [Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[4][5] (Standard protocol for Class B peroxide formers). [Link]
-
Reich, H. J. (2024). Bordwell pKa Table and Solvent Properties. University of Wisconsin-Madison. (Source for freezing point and polarity data). [Link]
Sources
Cyclohexene-d10 as an internal standard for qNMR
Application Note: Cyclohexene-d10 as an Internal Standard for Quantitative Deuterium NMR ( -qNMR)
Executive Summary
Cyclohexene-d10 (CAS: 1603-55-0) serves as a versatile Internal Standard (IS) for
This protocol details the use of Cyclohexene-d10 to determine the Isotopic Enrichment (Atom % D) and Absolute Purity of deuterated analytes.
Key Advantages of Cyclohexene-d10[1]
-
Spectral Validation: Provides three distinct signal regions (Vinylic, Allylic, Homoallylic) allowing for internal cross-validation of integration.
-
Solubility: Excellent solubility in common organic solvents (
, Acetone, DCM). -
Relaxation Kinetics: Deuterium quadrupolar relaxation is generally faster than proton relaxation, allowing for rapid pulse repetition rates.
Technical Specifications & Chemical Logic
Physical Properties
| Property | Value | Critical Note for qNMR |
| Formula | 98%+ Atom D Isotopic Purity required. | |
| MW | 92.21 g/mol | Use precise MW for molar calculations. |
| Boiling Point | 83 °C | Volatile. Weigh rapidly; use capped vials immediately. |
| Density | 0.89 g/mL | Liquid handling requires positive displacement pipettes. |
Spectral Profile ( NMR)
In a protonated solvent (e.g.,
| Signal Region | Chemical Shift ( | Integration ( | Assignment |
| A | ~5.7 ppm | 2 D | Vinylic Deuterons ( |
| B | ~2.0 ppm | 4 D | Allylic Deuterons ( |
| C | ~1.6 ppm | 4 D | Homoallylic Deuterons (Ring distal) |
Analyst Note: Due to the quadrupolar nature of deuterium (
), signals appear as broad singlets. Fine coupling () is usually unresolved.
Experimental Protocol: -qNMR
Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the "Inverse Solvent" qNMR experiment.
Caption: Workflow for
Detailed Methodology
Step 1: Gravimetric Preparation
Critical: Cyclohexene-d10 is volatile. Evaporation during weighing is the largest source of error.
-
Tare a clean HPLC vial or volumetric flask on a microbalance (readability 0.01 mg or better).
-
Add the solid Deuterated Analyte (~10–20 mg). Record weight (
).[2] -
Add Cyclohexene-d10 (~10–15 mg) using a syringe. Immediately cap and weigh. Record weight (
). -
Calculate the mass of the standard by difference.
Step 2: Sample Dissolution
-
Add ~0.6 mL of a Protonated Solvent (e.g., Chloroform, Dichloromethane, Acetone).
-
Why? In
NMR, protonated solvents are silent. If you used , the solvent signal would overwhelm the detector (dynamic range problem).
-
-
Vortex until completely dissolved.
-
Transfer to a precision 5 mm NMR tube.
Step 3: Instrument Acquisition (
Channel)
-
Probe: Broadband (BBO) or dedicated Deuterium probe.
-
Lock:
-
Option A (Modern): Use the
coil to lock on the protonated solvent (if hardware permits "reversed" locking). -
Option B (Standard): Run unlocked . The drift in modern magnets is negligible for the broad lines of
NMR. Shim on the FID (gradient shimming on the proton signal is also possible before switching nuclei).
-
-
Pulse Sequence: zg (standard 1D sequence).
-
Relaxation Delay (
):-
Deuterium
values are typically 0.1 – 0.5 seconds. -
Set
(Conservative: 3–5 seconds).
-
-
Scans (NS): Deuterium sensitivity is low (1% of
). Required scans: 64 – 512 depending on concentration. -
Offset (O1P): Center at ~4 ppm to cover the Cyclohexene-d10 range (1.6–5.7 ppm).
Step 4: Processing
-
Window Function: Apply Exponential Multiplication (EM). A Line Broadening (LB) of 2.0 – 5.0 Hz is standard due to natural quadrupolar broadening.
-
Phasing: Manual phasing is required.[3]
-
Baseline: Apply automatic baseline correction (ABS) or a polynomial fit.
-
Integration: Integrate the Cyclohexene-d10 signals.
-
Region A (5.7 ppm): Set value to 2.00.
-
Check Region B (2.0 ppm) and C (1.6 ppm). They should integrate to ~4.00. If they deviate significantly, check for overlap with the analyte.
-
Data Analysis & Calculation
The fundamental qNMR equation is adapted for Deuterium.
Purity Calculation (Mass Fraction)
| Variable | Definition | Value for Cyclohexene-d10 |
| Integral of Analyte Signal | Measured | |
| Integral of Standard Signal | Measured (e.g., 2.00 for Vinylic) | |
| # of Deuterons in Standard Signal | 2 (Vinylic) or 4 (Allylic) | |
| # of Deuterons in Analyte Signal | Theoretical # (e.g., 3 for | |
| Molar Mass of Analyte | Analyte Specific | |
| Molar Mass of Standard | 92.21 g/mol | |
| Mass of Standard | Measured (mg) | |
| Mass of Analyte | Measured (mg) | |
| Purity of Standard | From Certificate (e.g., 99.5%) |
Isotopic Enrichment Calculation
If the goal is to determine Atom % D (how many protons were successfully replaced by deuterium):
-
Calculate the molar concentration of the analyte using the equation above.
-
Compare the calculated molarity to the gravimetric molarity (assuming 100% labeling).
-
The ratio yields the % Deuteration efficiency.
Troubleshooting & Self-Validation
Volatility Management
Issue: Cyclohexene-d10 is volatile. Validation: Weigh the standard after the analyte. Cap immediately. If the integration of the standard's aliphatic vs. vinylic protons (internal ratio) is consistent (2:4:4), the standard is chemically intact. If the absolute area is lower than expected vs. a non-volatile check-standard, evaporation occurred.
Signal Overlap
Issue: Analyte signals overlap with the broad Cyclohexene-d10 peaks. Solution: Cyclohexene-d10 offers three regions.[1][2]
-
If Analyte overlaps with Aliphatic (1.6 ppm), use the Vinylic (5.7 ppm) for calculation.
-
If Analyte overlaps with Vinylic, use the Allylic (2.0 ppm).
-
Self-Validating Step: Calculate purity using Region A and Region B independently. Results should match within <2%.
Chemical Shift Referencing
In
-
Protocol: Set the Vinylic Deuterium peak of Cyclohexene-d10 to 5.70 ppm arbitrarily to align the spectrum.
References
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." Metrologia. Accessed 2023.[4][5][6] [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[7] [Link]
- Simova, S. "Deuterium NMR in the Study of Organic Reaction Mechanisms." Magnetic Resonance in Chemistry. (General Reference for 2H NMR methodology).
-
Cambridge Isotope Laboratories. "NMR Solvent Data Chart." [Link]
Sources
Application Note: Synthesis of Deuterated Polymers using Cyclohexene-d10
Abstract & Strategic Utility
This guide details the synthetic pathways for utilizing Cyclohexene-d10 (
-
Deuterated Polyamides (Nylons): Via oxidative cleavage to Adipic Acid-d8.
-
Deuterated Polyethers: Via epoxidation to Cyclohexene Oxide-d10 followed by Ring-Opening Polymerization (ROP).
These polymers are essential in Small Angle Neutron Scattering (SANS) studies, where deuterium labeling provides the necessary contrast to resolve single-chain conformations in bulk melts and concentrated solutions [1].
Material Specifications: Cyclohexene-d10
Before initiating synthesis, verify the isotopic purity and physical constants of the starting material.
| Property | Specification | Notes |
| Chemical Formula | Fully deuterated cyclic alkene | |
| Molecular Weight | 92.21 g/mol | vs. 82.14 g/mol for proteo-cyclohexene |
| Boiling Point | 83 °C | Similar to non-deuterated analog |
| Density | 0.893 g/mL | Higher density due to deuterium mass |
| Isotopic Purity | Critical for SANS contrast matching | |
| Storage | 2-8°C, under Argon | Prone to peroxide formation; avoid light |
Protocol A: Synthesis of Deuterated Nylon 6,6 (PA66-d16)
This workflow represents the primary utility of Cyclohexene-d10 in polymer science. It involves a "Green Chemistry" oxidation followed by melt polycondensation.
Phase 1: Oxidative Cleavage to Adipic Acid-d8
Rationale: Traditional nitric acid oxidation releases
Reagents:
-
Cyclohexene-d10 (10.0 g, ~108 mmol)
-
Sodium Tungstate Dihydrate (
) (Catalyst) -
Phase Transfer Catalyst (Aliquat 336 or similar)
Step-by-Step Methodology:
-
Catalyst Preparation: In a 250 mL round-bottom flask, dissolve 0.5g
and 0.5g Aliquat 336 in 10 mL of deuterated water ( ) (optional: can be used if exchangeable protons on acid groups are not a concern, as they will exchange during polymerization, but ensures max purity). -
Addition: Add Cyclohexene-d10 (10 g) to the flask. The mixture will be biphasic.
-
Oxidation: Slowly add 35 mL of 30%
dropwise under vigorous stirring at 75°C.-
Caution: Reaction is exothermic.[3] Maintain temperature reflux (approx 90°C) for 8 hours.
-
-
Crystallization: Cool the solution to 4°C overnight. Adipic Acid-d8 will precipitate as white crystals.[2]
-
Purification: Filter the crystals and recrystallize from
or hot water.
Phase 2: Melt Polycondensation to Nylon 6,6-d16
Rationale: Interfacial polymerization ("Nylon Rope Trick") yields low molecular weight material with broad dispersity. Melt polycondensation ensures stoichiometric balance and high molecular weight suitable for fiber spinning or molding.
Reagents:
-
Adipic Acid-d8 (Prepared above)[2]
-
Hexamethylenediamine-d12 (HMDA-d12) (Commercially available or synthesized)
-
Note: Using proteo-HMDA yields alternating deuterated/proteo blocks (Nylon 6,6-d8).
-
Step-by-Step Methodology:
-
Salt Formation (Nylon Salt):
-
Polymerization Setup:
-
Place Nylon Salt in a heavy-walled glass ampoule or stainless steel autoclave.
-
Purge with
(3 cycles) to remove oxygen (prevents degradation/yellowing).
-
-
Reaction Cycle:
-
Stage 1 (Pre-polymerization): Heat to 220°C for 1 hour under high pressure (sealed vessel). This prevents loss of volatile diamine while oligomers form.
-
Stage 2 (Condensation): Raise temperature to 270°C. Slowly reduce pressure to vacuum (< 1 mmHg) over 30 minutes to remove water byproduct.
-
Mechanism:[4][5][6] Driving off water shifts equilibrium toward high polymer formation (Le Chatelier's principle).
-
-
Termination: Cool under
flow. The resulting polymer is a hard, white/translucent solid.
Visual Workflow: Nylon 6,6-d16 Synthesis
Figure 1: Synthetic pathway from Cyclohexene-d10 to Deuterated Nylon 6,6.
Protocol B: Synthesis of Poly(cyclohexene oxide-d10)
This protocol targets polyethers. Direct polymerization of cyclohexene is not viable; therefore, the ring strain must be increased via epoxidation.
Phase 1: Epoxidation
Reagents:
-
Cyclohexene-d10
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Method:
-
Dissolve Cyclohexene-d10 in DCM at 0°C.
-
Add m-CPBA slowly. Stir for 12 hours.
-
Wash with
to remove m-chlorobenzoic acid byproduct. -
Distill the organic layer to isolate Cyclohexene Oxide-d10 .
Phase 2: Cationic Ring-Opening Polymerization (CROP)
Rationale: Cyclohexene oxide undergoes ROP readily with cationic initiators.[7] This yields Poly(cyclohexene oxide) (PCHO), a semi-crystalline polymer used in solid electrolytes.
Method:
-
Initiator: Use
or Aluminum complexes [3]. -
Conditions: Reaction in Toluene at -78°C to 0°C.
-
Termination: Quench with ammoniacal methanol.
-
Result: High molecular weight PCHO-d10.
Quality Control & Characterization
To validate the success of the synthesis, the following analytical methods are required:
| Technique | Target Metric | Expected Result (Nylon Case) |
| H-NMR | Residual Protons | Absence of peaks at 1.4-2.0 ppm (cyclohexyl ring) indicates high deuteration. |
| FT-IR | C-D Stretching | Strong bands at 2100–2200 |
| DSC | Thermal Transitions | |
| GPC | Molecular Weight |
Safety & Handling
-
Peroxide Hazards: Cyclohexene-d10 forms explosive peroxides upon air exposure. Test with peroxide strips before distillation.
-
Tungsten/H2O2: The oxidation reaction is highly exothermic. A reflux condenser and blast shield are mandatory.
-
Thermal Burns: Melt polycondensation occurs at 270°C. Use insulated gloves and face shields.
References
-
Higgins, J. S., & Benoit, H. (1994). Polymers and Neutron Scattering. Oxford University Press.
-
Sato, K., Aoki, M., & Noyori, R. (1998). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide.[1] Science, 281(5383), 1646-1647.
-
Aida, T., & Inoue, S. (1996). Synthesis of Polyethers. In Polymer Synthesis.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. ionike.com [ionike.com]
- 3. Synthesis of adipdic acid organic lab | PPTX [slideshare.net]
- 4. Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Advanced Protocol: Catalytic Transfer Deuteration & Mechanistic H/D Exchange using Cyclohexene-d10
Abstract & Strategic Value
This application note details the utilization of Cyclohexene-d10 (
Key Advantages:
-
Safety: Eliminates the need for flammable, high-pressure
gas cylinders and autoclaves. -
Thermodynamic Drive: The aromatization of cyclohexene to benzene provides a strong enthalpic driving force (
), ensuring high conversion rates. -
Mechanistic Utility: uniquely suited for probing reversible C-H activation (scrambling) on catalyst surfaces during reduction events.
Mechanistic Principles
The "Deuterium Sponge" Effect
The core mechanism is oxidative dehydrogenation . Upon adsorption to a heterogeneous catalyst (typically Pd/C or Pt/C), Cyclohexene-d10 undergoes rapid aromatization to Benzene-d6. This process releases four deuterium atoms per molecule directly onto the catalyst surface, creating a localized, high-density "pool" of reactive deuterium (
Transfer Pathway[1]
-
Adsorption: Cyclohexene-d10 and the substrate (acceptor) co-adsorb onto the metal surface.
-
Donation: Cyclohexene-d10 aromatizes, saturating the surface with
. -
Transfer:
is transferred to the unsaturated bonds of the acceptor (syn-addition). -
Desorption: The deuterated product and Benzene-d6 desorb.
Mechanistic Diagram
The following diagram illustrates the concurrent donor-acceptor cycle on the Palladium surface.
Figure 1: Concerted mechanism of Transfer Deuteration. The irreversible formation of Benzene-d6 drives the saturation of the acceptor.
Experimental Protocols
Reagents & Equipment
-
Donor: Cyclohexene-d10 (>99 atom % D).
-
Catalyst: 10% Pd/C (dry or 50% water-wet). Note: If using water-wet, pre-wash with EtOD to prevent H-incorporation.
-
Solvent: Anhydrous THF or Ethanol-d1 (EtOD). Avoid protic solvents like MeOH/EtOH to prevent solvent-mediated H/D exchange.
-
Apparatus: Standard round-bottom flask with reflux condenser; Nitrogen balloon (inert atmosphere).
Protocol A: General Transfer Deuteration (Saturation)
Objective: Complete saturation of an alkene/alkyne to a deuterated alkane.
-
Preparation: In a glovebox or under
, charge a reaction flask with the substrate (1.0 equiv). -
Catalyst Loading: Add 10% Pd/C (10-20 wt% relative to substrate).
-
Donor Addition: Add Cyclohexene-d10 (5.0 - 10.0 equiv). Excess is required to maintain D-pressure and solvent volume.
-
Solvent (Optional): If the substrate is solid, add anhydrous THF (0.5 M concentration). If liquid, the reaction can often be run neat in Cyclohexene-d10.
-
Reaction: Heat to reflux (approx. 65-80°C) for 2–12 hours. Monitor via GC-MS or TLC.
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a Celite pad to remove Pd/C. Rinse with THF.
-
Concentrate in vacuo. Note: Benzene-d6 (byproduct) is volatile and will be removed during evaporation.
-
-
Validation: Analyze via
-NMR (disappearance of alkene protons) and MS (mass shift).
Protocol B: Mechanistic H/D Exchange Probe
Objective: Determine if a catalyst facilitates reversible C-H activation (scrambling) at positions distal to the reaction site.
-
Setup: Follow Protocol A, but use a substrate with aromatic protons or allylic protons prone to activation.
-
Sampling: Take aliquots at 1h, 4h, and 12h.
-
Analysis:
-
Perform
-NMR (Deuterium NMR) to locate D incorporation. -
Interpretation:
-
D only at double bond: Clean transfer hydrogenation (Kinetic control).
-
D on aromatic ring/allylic positions: Evidence of rapid, reversible H/D exchange (Thermodynamic scrambling) mediated by the catalyst surface.
-
-
Data Analysis & Comparison
Comparison of Deuteration Sources
The following table contrasts Cyclohexene-d10 with other common deuterium sources.
| Feature | Cyclohexene-d10 | Deuterium Gas ( | Heavy Water ( |
| Primary Mechanism | Transfer Hydrogenation | Direct Hydrogenation | Acid/Base Exchange |
| Safety Profile | High (Liquid, stable) | Low (Explosive gas) | High (Benign liquid) |
| Equipment | Standard Glassware | High-Pressure Autoclave | Standard Glassware |
| Selectivity | High (Chemo-selective) | Low (Over-reduction common) | pH Dependent |
| Cost Efficiency | Moderate (Stoichiometric) | High (Cylinder rental/setup) | Low (Cheap) |
| Scrambling Risk | Moderate (Surface mediated) | High (Gas phase/Surface) | High (Labile protons) |
Workflow Decision Tree
Use this logic flow to optimize your experimental design.
Figure 2: Optimization workflow for selecting reaction conditions based on specific deuteration goals.
Troubleshooting & Expert Tips
-
Incomplete Conversion: If the reaction stalls, the catalyst surface may be poisoned by the benzene-d6 byproduct. Solution: Add fresh catalyst and a slight excess of Cyclohexene-d10 to re-establish the active surface pool.
-
Isotopic Dilution: If the % D incorporation is lower than expected (<95%), check your solvent. Protic solvents (EtOH, MeOH) rapidly exchange H with the Pd surface. Solution: Switch to anhydrous THF or use deuterated solvents (EtOD).
-
Regioselectivity Issues: Pd/C promotes migration of double bonds (isomerization) before reduction. Solution: If position specificity is critical (e.g., cis-1,2 vs trans), consider homogeneous catalysts like Crabtree’s catalyst or Wilkinson’s catalyst, though these are less active for transfer hydrogenation.
References
-
Mechanistic Foundation of Transfer Hydrogenation
-
Modern Catalytic Transfer Deuteration
- Vang, Z. P., et al. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes. Chemistry – A European Journal.
-
Palladium-Catalyzed H/D Exchange Protocols
- Janssen, M., et al. (2021). Palladium-Catalyzed Nondirected Late-Stage Deuteration of Arenes. Journal of the American Chemical Society.
-
Safety & Handling of Deuterated Reagents
- Airgas Safety Data Sheet: Deuterium & Deuter
Sources
- 1. Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01432D [pubs.rsc.org]
- 2. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexene-d10 applications in mass spectrometry calibration
Quantitation & Mechanistic Calibration
Executive Summary
Cyclohexene-d10 (Perdeuterocyclohexene,
This guide moves beyond basic product descriptions to provide actionable, field-proven protocols. It addresses the specific physicochemical behaviors of Cyclohexene-d10—such as the inverse isotope effect in gas chromatography (GC)—and details its role as a "molecular probe" for validating Retro-Diels-Alder (RDA) reaction energetics in electron ionization (EI) sources.
Part 1: Scientific Foundation & Physicochemical Properties
Before deploying Cyclohexene-d10, analysts must understand how the heavy isotope substitution alters its behavior compared to the native analyte (
1.1 Comparative Data Table
The following parameters are critical for setting method windows and retention times.
| Property | Cyclohexene (Native) | Cyclohexene-d10 (Standard) | Impact on Protocol |
| Formula | Mass shift of +10 Da allows interference-free SIM (Selected Ion Monitoring). | ||
| Molecular Weight | 82.14 g/mol | 92.21 g/mol | Base peak shifts from m/z 82 to m/z 92 (or fragment ions). |
| Boiling Point | 82.98 °C | ~82-83 °C | Co-evaporation allows for identical headspace parameters. |
| GC Elution | Reference Time ( | Inverse Isotope Effect: Deuterated analogs often elute slightly earlier on non-polar columns due to lower London dispersion forces. | |
| Major Fragment (EI) | m/z 54 (Butadiene) | m/z 60 (Butadiene-d6) | Distinct fragmentation channels confirm spectral identity. |
Part 2: Application I - Quantitative Internal Standard Calibration
Context: Analysis of residual solvents (Class 2 solvents) in pharmaceutical drug substances or environmental monitoring of cyclic alkenes.
2.1 The "Self-Validating" Calibration Logic
Using an external standard for volatile analysis is prone to errors caused by matrix effects (e.g., blood plasma, soil) or injection variability. Cyclohexene-d10 acts as the ideal Internal Standard (ISTD) because it mimics the analyte's extraction efficiency but is spectrally distinct.
The Protocol: Headspace GC-MS for Volatiles
Reagents:
-
Analyte: Cyclohexene (HPLC Grade).
-
ISTD: Cyclohexene-d10 (>99 atom % D).
-
Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) – Must be blank-checked for interferences.
Step-by-Step Workflow:
-
ISTD Stock Preparation:
-
Weigh 10 mg Cyclohexene-d10 into a 10 mL volumetric flask containing diluent.
-
Critical: Cap immediately to prevent volatilization. Sonicate for 5 mins.
-
Concentration: 1.0 mg/mL.
-
-
Sample Spiking (The Calibration Point):
-
Prepare 6 calibration standards of native Cyclohexene (range: 1–100 ppm).
-
Add a constant volume (e.g., 50 µL) of ISTD Stock to every vial (Standard, Blank, and Unknown).
-
Why: This ensures that any loss during crimping or heating affects both the analyte and the ISTD equally.
-
-
GC-MS Acquisition (SIM Mode):
-
Column: DB-624 or VF-624ms (Intermediate polarity for volatiles).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven: 40°C (hold 5 min)
Ramp 10°C/min 200°C. -
MS Detection (SIM):
-
Channel 1 (Analyte): m/z 82 (Quant), 67, 54 (Qual).
-
Channel 2 (ISTD): m/z 92 (Quant), 74, 60 (Qual).
-
-
-
Data Processing:
-
Calculate the Response Ratio (RR):
-
Plot RR vs. Concentration. A linear fit (
) confirms the system is calibrated.
-
2.2 Visualization: ISTD Workflow
Figure 1: Analytical workflow for Internal Standard Calibration. Note the co-processing of analyte and d10-standard ensures correction for matrix effects.
Part 3: Application II - Mechanistic Calibration (Fragmentation Dynamics)
Context: Validating Mass Spectrometer Source Conditions and Fragmentation Pathways.
Cyclohexene-d10 is a "hard" standard used to study the Retro-Diels-Alder (RDA) reaction. In a mass spectrometer, cyclohexene undergoes a specific cleavage that reverses the Diels-Alder cycloaddition.[1] Using d10 allows researchers to prove that the fragmentation is clean (concerted mechanism) rather than the result of hydrogen scrambling (randomization).
3.1 The Mechanism
Under Electron Ionization (70 eV), the molecular ion (
-
Reaction: Cyclohexene-d10 (
, m/z 92) Butadiene-d6 ( , m/z 60) + Ethylene-d4 ( , m/z 32).
Why use this for Calibration? If your MS source is contaminated or the energy distribution is incorrect, you may observe H/D scrambling .
-
Clean Spectrum: Distinct peaks at m/z 92 and m/z 60.
-
Dirty/Active Source: Appearance of m/z 91, 88, or smeared peaks indicating hydrogen exchange with background water or surface-catalyzed scrambling.
3.2 Visualization: Retro-Diels-Alder Pathway
Figure 2: The Retro-Diels-Alder fragmentation pathway of Cyclohexene-d10. The clean split into m/z 60 and neutral mass 32 validates the ionization mechanism.
Part 4: Troubleshooting & Quality Control
4.1 Evaluating Isotopic Purity Commercial reagents usually state >98% D. However, for high-sensitivity MS calibration, you must verify the M-1 and M-2 peaks.
-
Protocol: Inject a high concentration (100 ppm) of Cyclohexene-d10.
-
Check: Look at m/z 91 (
). If this peak is >5% of the base peak, the standard is degraded or isotopically impure, which will skew quantitation calculations.
4.2 Memory Effects (Carryover) Cyclohexene is sticky in cold spots of the GC inlet.
-
Symptom: Ghost peaks of m/z 92 in blank runs.
-
Fix: Increase the post-run oven temperature to 220°C for 3 minutes and use a high split ratio (50:1) for the wash method.
References
-
NIST Mass Spectrometry Data Center. "Cyclohexene-d10 Mass Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3] [Link]
-
Tire Industry Project (TIP). "Cryogenic Grinding and Pyrolysis-GC/MS Quantification of Tire Tread Particles." Environmental Science & Technology, 2021. (Methodology citing deuterated cyclic alkene standards). [Link]
-
Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition, 2017. (Reference for Retro-Diels-Alder fragmentation mechanisms). [Link]
Sources
Application Note: Precision Deuteration via Catalytic Transfer Hydrogenation using Cyclohexene-d10
This guide details the application of Cyclohexene-d10 (CAS: 1603-55-0) as a premium deuterium donor for the synthesis of deuterated fine chemicals and Active Pharmaceutical Ingredients (APIs).
Executive Summary
In the landscape of deuterated drug development ("heavy drugs"), the precise installation of deuterium is critical for modulating metabolic stability (the Kinetic Isotope Effect).[1] While deuterium gas (
Cyclohexene-d10 offers a superior alternative via Catalytic Transfer Deuterogenation (CTD) . This method exploits the thermodynamic driving force of aromatization—converting Cyclohexene-d10 to stable Benzene-d6—to release deuterium atoms on a catalyst surface under mild conditions. This protocol outlines the mechanistic basis, experimental workflow, and quality control measures for using Cyclohexene-d10 to reduce alkenes, alkynes, and nitro groups with high isotopic purity.
Mechanism of Action: The Aromatization Driving Force
The efficacy of Cyclohexene-d10 relies on the disproportionation and dehydrogenation activity on Palladium surfaces. Unlike isopropanol-d8 (which requires reversible equilibrium), Cyclohexene-d10 undergoes an irreversible oxidative release of deuterium.
The "Deuterium Shuttle" Mechanism
-
Adsorption: Cyclohexene-d10 adsorbs onto the Pd(0) surface.
-
Dehydrogenation (Oxidation): The molecule rapidly loses four deuterium atoms to form Benzene-d6 . This step is thermodynamically favored due to the restoration of aromaticity in the benzene ring.
-
Surface Saturation: The Pd surface becomes saturated with reactive deuterium species (
). -
Transfer (Reduction): The target substrate (e.g., an alkene) adsorbs and accepts
to form the deuterated product.
Mechanistic Diagram
Figure 1: The Catalytic Transfer Deuterogenation cycle. The irreversible formation of Benzene-d6 drives the release of deuterium atoms onto the catalyst surface.
Experimental Protocols
Protocol A: Selective Deuterogenation of Alkenes
Target: Conversion of
Materials
-
Substrate: 1.0 mmol (e.g., Cinnamic Acid derivative)
-
Donor: Cyclohexene-d10 (CAS: 1603-55-0), 5.0 mmol (5 equiv). Note: Excess is used to ensure saturation.
-
Catalyst: 10% Pd/C (dry or 50% wet), 10 mol% Pd loading.
-
Solvent: Anhydrous THF or Ethanol-OD (20 mL). Crucial: Avoid protic solvents like MeOH to prevent H/D scrambling.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the Substrate (1.0 mmol) in Anhydrous THF (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (106 mg, ~0.1 mmol Pd) under an inert atmosphere (Argon or Nitrogen).
-
Safety Note: Pd/C can ignite solvent vapors. Add to the wet solution or use a water-wet catalyst if compatible.
-
-
Donor Injection: Add Cyclohexene-d10 (460 mg, 5.0 mmol) via syringe.
-
Reaction: Heat the mixture to a gentle reflux (66°C) for 4–12 hours.
-
Monitoring: Check progress via TLC or GC-MS. Look for the disappearance of the starting material peak.
-
-
Workup:
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with THF.
-
Benzene Removal: Concentrate the filtrate under reduced pressure. The byproduct, Benzene-d6 (bp 80°C), will co-evaporate with the solvent.
-
-
Purification: Purify the residue via silica gel column chromatography if necessary.
Protocol B: Reduction of Nitro Groups to Deuterated Amines
Target: Synthesis of Aniline-d2 derivatives (
Materials
-
Substrate: Nitroarene (1.0 mmol).
-
Donor: Cyclohexene-d10 (10.0 mmol). Higher excess required for nitro reduction.
-
Catalyst: 5% Pd/C (15 mol%).
-
Solvent: Methanol-d4 (
) or THF. Note: Using a deuterated protic solvent helps stabilize the amine protons.
Methodology
-
Mix Substrate, Pd/C, and solvent in a reaction vessel.[2][3]
-
Heat to 60°C. The reaction is often faster than alkene reduction (1–4 hours).
-
Critical Workup Step: If the target is the amine with deuterium on the nitrogen (
), avoid washing with water ( ). Use washes or dry workup methods to prevent back-exchange ( ).
Data Analysis & Quality Control
To validate the success of the deuteration, a combination of Mass Spectrometry and NMR is required.[6]
QC Checkpoints Table
| Parameter | Method | Acceptance Criteria | Notes |
| Chemical Purity | HPLC / GC-FID | > 98.0% | Ensure removal of Benzene-d6 byproduct. |
| Isotopic Enrichment | HR-MS (High Res) | > 98 atom% D | Look for the mass shift (e.g., M+2 for alkene reduction). |
| Positional Selectivity | 1H-NMR | > 95% loss of signal | Integrate the specific region where H was replaced. Signal should be effectively silent. |
| Scrambling Check | 2H-NMR (Deuterium) | Specific peaks only | Confirm D is only at the expected positions, not scrambled to the aromatic ring (unless intended). |
Calculation of Isotopic Purity (NMR)
Compare the integration of the deuterated site against a non-exchangeable internal standard or a distinct proton on the same molecule.Workflow Visualization
Figure 2: Operational workflow for batch preparation of deuterated chemicals using Cyclohexene-d10.
Safety & Handling
-
Flammability: Cyclohexene-d10 is a highly flammable liquid (Flash point < -6°C). Ground all equipment.
-
Benzene Exposure: The reaction generates Benzene-d6 , a known carcinogen. All rotary evaporation and drying must be performed in a well-ventilated fume hood. The distillate should be treated as hazardous halogenated/aromatic waste.
-
Pyrophoric Catalyst: Dry Pd/C is pyrophoric. Keep wet with solvent or water (if compatible) during handling.
References
-
Mechanism of Transfer Hydrogenation: Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation.[2] Chemical Reviews, 74(5), 567–580.
-
Cyclohexene as Donor: Gonzo, E. E., & Boudart, M. (1978). Catalytic hydrogenation of cyclohexene: Gas-phase and liquid-phase reaction on supported palladium.[7] Journal of Catalysis, 52(3), 462-471.
-
Deuterium in Drug Discovery: Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry.[1][6][8][9][10] Journal of Medicinal Chemistry, 62(11), 5276–5297.
-
Cyclohexene-d10 Properties: PubChem. Cyclohexene-d10 Compound Summary. National Library of Medicine.
Sources
- 1. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. 环己烯-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ing.unsa.edu.ar [ing.unsa.edu.ar]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of Cyclohexene-d10 in Non-Polar Sample Analysis
Abstract
This technical guide outlines the specific utility of Cyclohexene-d10 as a high-performance NMR solvent for non-polar analytes. While Chloroform-d (
Part 1: The Technical Argument (Expertise & Logic)
The "Solvent Blind Spot" Problem
In small molecule drug discovery and materials science, the choice of deuterated solvent is often treated as a commodity decision—defaulting to
-
Chloroform-d (
): Residual peak at 7.26 ppm .[1] This obscures critical aromatic protons, particularly in phenyl rings. -
Benzene-d6 (
): Residual peak at 7.16 ppm .[1][2] While it offers different solvation effects (magnetic anisotropy), it frequently overlaps with electron-rich aromatic systems.
The Cyclohexene-d10 Solution
Cyclohexene-d10 (
Mechanism of Action: The residual protic signal in Cyclohexene-d10 arises from the olefinic protons (vinyl hydrogens). These resonate at approximately 5.6 ppm .[2]
-
Result: The entire aromatic window (6.5 ppm – 9.0 ppm) is rendered solvent-silent.
-
Trade-off: Residual aliphatic signals appear at ~1.6 and ~2.0 ppm. Therefore, this solvent is ideal for aromatics but requires caution for mid-chain aliphatic analysis.
Comparative Technical Profile
| Property | Cyclohexene-d10 ( | Chloroform-d ( | Benzene-d6 ( |
| Residual Signal ( | ~5.60 (s, br) | 7.26 (s) | 7.16 (s) |
| Secondary Residuals | ~1.6, ~2.0 (m) | None | None |
| Boiling Point | 83°C | 61°C | 80°C |
| Melting Point | -104°C | -64°C | 5.5°C |
| Polarity | Non-polar | Moderately Non-polar | Non-polar |
| Anisotropy Effect | Moderate (Double Bond) | Low | High (Ring Current) |
| Safety Concern | Peroxide Former | Carcinogen/Acidic | Carcinogen |
Part 2: Experimental Protocols
Protocol A: Solvent Selection Decision Matrix
Objective: Determine when the cost and handling of Cyclohexene-d10 are scientifically justified.
Workflow Diagram:
Figure 1: Decision matrix for selecting Cyclohexene-d10 over standard solvents based on spectral overlap risks.
Protocol B: Safe Handling & Peroxide Management
Critical Safety Note: Unlike Chloroform, Cyclohexene is a Class B Peroxide Former. It reacts with atmospheric oxygen to form unstable peroxides, which can be explosive upon concentration or heating.[5]
Required Materials:
-
Quantofix® Peroxide Test Strips (Range 0-100 mg/L) or KI Starch Paper.
-
Argon or Nitrogen gas line.
-
Molecular Sieves (3Å or 4Å), activated.
Step-by-Step Procedure:
-
Pre-Use Inspection:
-
Visually inspect the bottle.[6] If solid crystals are visible around the cap, DO NOT OPEN . Contact EHS immediately for disposal (potential explosion hazard).
-
If liquid is clear, proceed to testing.
-
-
Peroxide Quantification:
-
Dip a peroxide test strip into the solvent.
-
< 10 mg/L: Safe for use and gentle heating (< 60°C).
-
10 - 25 mg/L: Safe for ambient use only. Do not heat.
-
> 25 mg/L: Do not use. Treat with reducing agent (e.g., ferrous sulfate) or dispose.
-
-
Sample Preparation:
-
Weigh the non-polar analyte (approx 5-10 mg) into a clean vial.
-
Add 0.6 mL Cyclohexene-d10.
-
Crucial Step: If the sample requires heating to dissolve (e.g., polymers), ensure the NMR tube is rated for the pressure (Cyclohexene BP is 83°C; do not exceed 50°C in standard tubes).
-
-
Inert Storage:
-
After use, purge the headspace of the solvent bottle with Argon for 30 seconds.
-
Seal tightly with Parafilm.
-
Store in the dark at 4°C.
-
Safety Workflow:
Figure 2: Mandatory safety loop for handling cyclic alkene solvents to prevent peroxide-related incidents.
Part 3: References
-
Fulmer, G. R., et al. (2010).[4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
Cambridge Isotope Laboratories. (n.d.). "NMR Solvent Data Chart."
-
Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds."[5][6][7][8][9] Chemical Health and Safety, 8(5), 12-22.[2] (Safety protocols for cyclic alkenes).
-
Sigma-Aldrich. (n.d.). "Cyclohexene-d10 Product Specification and Safety Data Sheet."
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. chem.washington.edu [chem.washington.edu]
- 3. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.tcu.edu [ehs.tcu.edu]
- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. 110-83-8 CAS MSDS (Cyclohexene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. reddit.com [reddit.com]
Troubleshooting & Optimization
Identifying Cyclohexene-d10 residual solvent peaks in NMR
Ticket System: Advanced Solvent Troubleshooting
Subject: Identification of Residual Solvent Peaks & Impurities in Cyclohexene-d10 (
Executive Summary & Quick Reference
Context: Cyclohexene-d10 (CAS: 1636-65-3) is a specialized non-polar deuterated solvent often used for high-temperature NMR studies of olefins or when aromatic solvents (like Benzene-d6) cause undesirable stacking interactions.
Because it is an alkene, its residual solvent peaks appear in both the aliphatic and olefinic regions. This frequently leads to confusion, as researchers often mistake the residual solvent vinyl proton for their own sample's alkene signal.
Quick Reference Card: Cyclohexene-d10 Residual Peaks
Note: Values are approximate relative to TMS (
| Signal Type | Multiplicity (Proton) | ||
| Vinyl Proton ( | ~5.64 - 5.68 | 127.2 | Broad / Complex m |
| Allylic Proton ( | ~1.96 - 1.99 | 25.3 | Broad / Complex m |
| Homoallylic Proton ( | ~1.61 | 22.8 | Broad / Complex m |
| Water ( | ~0.8 - 1.5 * | N/A | Broad Singlet |
*Water position is highly variable in non-polar solvents based on concentration and temperature.
Diagnostic Workflow (Troubleshooting Guide)
Issue #1: "I see a triplet/multiplet around 5.6 ppm. Is this my product?"
Diagnosis: This is likely the residual vinyl proton of the solvent (
-
Isotopomer A: Proton on the double bond (
). -
Isotopomer B: Proton on the ring (
).
Validation Protocol: To confirm if the peak is solvent or sample, follow this logic flow:
Figure 1: Decision tree for distinguishing residual solvent peaks from sample olefinic protons.
Issue #2: "My baseline is wavy or distorted near the solvent peaks."
Diagnosis: Acoustic Ringing or Viscosity Effects. Explanation: Cyclohexene has a distinct viscosity and dielectric constant compared to Chloroform-d.
-
Acoustic Ringing: The high-intensity signal of the deuterium lock or the solvent itself can cause baseline roll, especially if the pre-scan delay is too short.
-
Solution:
-
Increase the Pre-scan Delay (DE) .
-
Apply Backward Linear Prediction (BLP) during processing to reconstruct the first few data points.
-
Common Impurities & Contaminants
In synthesized or stored Cyclohexene-d10, you may encounter specific impurities resulting from its manufacturing (deuteration of benzene or cyclohexene) or degradation.
| Impurity | Origin | |
| Benzene-d6 | 7.16 (Residual | Oxidation product (dehydrogenation) |
| Cyclohexane-d12 | 1.38 (Residual | Over-reduction during synthesis |
| Water | 0.8 - 1.5 | Hygroscopic absorption (variable) |
| HDO | ~5.6 (Exchange) | Rare: If sample has acidic protons, H/D exchange may occur at the vinyl position (unlikely but possible under catalysis). |
The "Floating" Water Peak
In non-polar solvents like Cyclohexene-d10, water exists as monomeric molecules rather than hydrogen-bonded clusters.
-
Behavior: The chemical shift is concentration and temperature-dependent.[1][2][3]
-
Trend: As temperature increases , the water peak typically shifts upfield (lower ppm) due to the breaking of transient hydrogen bonds, though this effect is less pronounced than in
.
Advanced Verification: HSQC Analysis
If 1D proton NMR is inconclusive due to overlap, use HSQC (Heteronuclear Single Quantum Coherence) .
Protocol:
-
Run a standard gradient HSQC.
-
Look for the solvent correlations.[3]
-
Solvent Signals: Will usually be "invisible" or very weak in standard HSQC if the pulse sequence is optimized for
coupling ( Hz) because the solvent carbon is attached to Deuterium, not Hydrogen (mostly). -
Residual Signals: The residual
bonds will show correlations, but they may appear as multiplets in the carbon dimension due to coupling ( Hz).
-
Key Differentiator: Your sample's alkene peak will show a strong, sharp correlation spot. The residual solvent peak will be weak and potentially split in the F1 (
References & Authority
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Note: While Fulmer focuses on standard solvents, the methodology for impurity identification (Standard Addition) is the industry standard cited here.
-
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Sigma-Aldrich / Merck . NMR Chemical Shifts of Solvents and Impurities.
-
Cambridge Isotope Laboratories (CIL) . NMR Solvent Data Chart.
-
Source for specific physical properties and general shift ranges of deuterated hydrocarbons.
-
Sources
Technical Support Center: Cyclohexene-d10 Purity & Handling
Topic: Removal of Water and Peroxide Impurities from Cyclohexene-d10 Document ID: TS-C6D10-001 Last Updated: October 26, 2023 Status: Active
Executive Summary
Cyclohexene-d10 (
-
Hygroscopicity: Like most organic solvents, it absorbs atmospheric moisture, introducing HDO/H₂O impurity peaks (approx. 1.40–1.60 ppm) that interfere with integration.[1]
-
Peroxide Formation: Cyclohexene is a Class B Peroxide Former .[2] Upon exposure to air and light, it undergoes auto-oxidation to form cyclohexenyl hydroperoxides. These are not only safety hazards but also paramagnetic impurities that broaden NMR signals.
This guide provides a validated, non-destructive protocol for purifying Cyclohexene-d10 without compromising its isotopic integrity or chemical stability.
Module 1: Diagnostic & Identification
Q: How do I definitively identify water contamination in my Cyclohexene-d10 spectrum?
A: Water in non-polar, aliphatic solvents like Cyclohexene-d10 lacks a fixed chemical shift due to the absence of strong hydrogen bonding partners. However, it follows predictable behaviors.
The "Floating" Singlet:
-
Chemical Shift: Typically appears as a broad singlet between 1.40 ppm and 1.60 ppm .
-
Note: In similar solvents like Cyclohexane-d12, water appears at 1.40 ppm [1]. In Chloroform-d, it is at 1.56 ppm. Expect the peak to drift depending on concentration and temperature.
-
-
Visual Cues: If the solvent appears cloudy or has a separate phase at the bottom of the tube, water content is >1000 ppm (gross contamination).
Confirmation Test (The
-
Add 1 drop of pure
to the NMR tube. -
Shake vigorously and re-run the spectrum.
-
Result: The water peak will either disappear (exchange into the
layer) or shift significantly. If the peak remains unchanged, it is likely a solvent impurity, not water.
Module 2: Remediation Protocol (The "Fix")
Q: What is the safest method to dry Cyclohexene-d10?
A: The recommended protocol combines Activated Alumina (for peroxide/bulk water removal) with 3A Molecular Sieves (for final polishing).
WARNING: Do NOT use Phosphorus Pentoxide (
Protocol A: The "Gold Standard" Purification Workflow
This method removes both peroxides and water simultaneously.
Step 1: Materials Preparation
-
Activated Alumina (Basic or Neutral): Heat at 150°C for 4 hours under vacuum to activate.
-
Molecular Sieves (3A): Activate at 200–250°C for 12 hours under high vacuum.
-
Why 3A? Cyclohexene has a kinetic diameter of ~0.6 nm. 3A sieves (pore size 0.3 nm) exclude the solvent molecules while adsorbing water (0.28 nm). 4A sieves (0.4 nm) are also acceptable but 3A offers superior exclusion of organic vapors [2].
-
Step 2: The Alumina Pass (Peroxide & Bulk Water Removal)
-
Pack a small glass column or a plugged Pasteur pipette with the activated alumina (approx. 2g per 10mL solvent).
-
Pass the Cyclohexene-d10 through the column under gravity or slight nitrogen pressure.
-
Mechanism: Alumina chemically decomposes peroxides and physically adsorbs bulk water. This is safer than distillation, which concentrates peroxides [3].
Step 3: Sieve Storage (Polishing)
-
Transfer the eluate immediately to a clean, dry amber vial containing activated 3A molecular sieves (10–20% w/v).
-
Allow to stand for 24 hours before use.[3]
-
Result: Water content typically drops to <10 ppm.
Module 3: Troubleshooting & Advanced FAQs
Q: Can I use Sodium (Na) or Calcium Hydride ( ) to dry this solvent?
A:
-
Calcium Hydride (
): Acceptable but slower. is compatible with cyclohexene and effective for drying. However, it requires stirring for 24 hours and subsequent filtration or vacuum transfer (distillation) to remove the calcium hydroxide byproduct. It does not remove peroxides effectively. -
Sodium/Potassium (Na/K): Not Recommended. While often used for benzene or toluene, alkali metals can be risky with alkenes. Although cyclohexene is relatively stable, the risk of reducing the double bond (under specific conditions) or initiating radical polymerization exists. Furthermore, if peroxides are present, adding alkali metals can be dangerous [4]. Stick to Alumina/Sieves.[4]
Q: I see peak broadening in my analyte signals. Is this related to the solvent?
A: Yes, this is a hallmark of Paramagnetic Impurities caused by peroxides.
-
Mechanism: Cyclohexenyl hydroperoxides (formed by air oxidation) contain unpaired electrons (radicals) that facilitate rapid relaxation of nearby protons, causing line broadening.
-
Solution: Perform the Alumina Pass described in Protocol A. This removes the paramagnetic species.
Visual Reference Guides
Figure 1: Decision Tree for Solvent Purification
Caption: Logical workflow for determining the correct purification method based on impurity type.
Figure 2: Molecular Sieve Activation Protocol
Caption: Critical activation steps to ensure sieves act as a desiccant rather than a water source.
Summary Data Table
| Property | Cyclohexene-d10 | Cyclohexane-d12 (Comparison) |
| Chemical Structure | ||
| Water Impurity Shift | ~1.40 – 1.60 ppm (Variable) | 1.40 ppm |
| Peroxide Former? | Yes (Class B) | No |
| Rec. Drying Agent | 3A Molecular Sieves | 4A Sieves, Na/K, |
| Incompatible Agents | Generally Inert |
References
-
Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Williams, T. J. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist.[5] Organometallics, 29(9), 2176-2179.[5]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Burfield, D. R. (1982). Deperoxidation of ethers.[6] A novel application of self-indicating molecular sieves. The Journal of Organic Chemistry, 47(20), 3821-3824.
-
Clark, D. E. (2001). Peroxides and peroxide-forming compounds.[2][4][6][7][8] Chemical Health and Safety, 8(5), 12-22.
Sources
- 1. Cyclohexene(110-83-8) 1H NMR [m.chemicalbook.com]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. my.alfred.edu [my.alfred.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. uwyo.edu [uwyo.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Cyclohexene-d10 Stability & Peroxide Management
[1]
Status: Operational Ticket Priority: High (Safety & Data Integrity) Assigned Specialist: Senior Application Scientist, Stable Isotopes Division
Introduction: The Hidden Hazard in Deuterated Solvents
Welcome to the technical support interface for Cyclohexene-d10 (
The Core Issue: Cyclohexene is a Class B peroxide former. Upon exposure to atmospheric oxygen and light, it undergoes autoxidation to form cyclohexenyl hydroperoxide.[1]
The Isotope Nuance: While the deuterium isotope effect (
Module 1: The Science of Degradation
Q: Why does my Cyclohexene-d10 form peroxides despite being deuterated?
A: Peroxide formation is a radical chain reaction.[1] The critical step is the abstraction of an allylic atom (Hydrogen or Deuterium).
-
Initiation: Light (
) or heat generates a radical.[1] -
Propagation (The Danger Zone):
-
Oxygen attacks the radical to form a peroxy radical (
). -
This peroxy radical abstracts a Deuterium from a neighboring molecule.[1]
-
Result: You generate a hydroperoxide (
) and a new radical ( ), continuing the chain.
-
The Kinetic Isotope Effect (KIE):
The C-D bond is stronger than the C-H bond. The primary KIE for this abstraction is typically between 2–7.[1][2] This means
Visualization: The Autoxidation Cycle
Figure 1: The radical chain mechanism. Note that the "Abstraction Step" is the rate-determining step where the Deuterium isotope effect applies, slowing but not stopping the cycle.
Module 2: Detection & Troubleshooting
Q: How do I definitively know if my solvent is compromised?
A: Do not rely on visual inspection alone unless crystals are present.[1][3] If you see crystals or a viscous layer, STOP .[1][4] Do not touch the bottle. Contact your safety officer immediately.
For liquid solvents, use a tiered detection approach.[1]
Comparison of Detection Methods
| Method | Sensitivity | Pros | Cons | Best For |
| Quantofix® Strips | 1–100 mg/L | Fast (10 sec), no chemical prep.[1] | Semi-quantitative; can dry out.[1] | Routine screening before daily use.[1][5] |
| KI / Starch Paper | Low (<10 ppm) | Very cheap, high visual contrast (Blue).[1] | Qualitative only; prone to false positives from air oxidation.[1] | Quick pass/fail check. |
| Iodometric Titration | High (ppm level) | Highly accurate; quantitative.[1] | Time-consuming; requires large sample volume (expensive for d-solvents).[1] | Validating a batch for critical synthesis.[1] |
| Ti(IV) Colorimetry | Medium | Good for high throughput.[1] | Requires spectrophotometer.[1] | QC labs. |
Workflow: The "Safe-Use" Decision Tree
Figure 2: Operational workflow for handling stored Cyclohexene-d10. Thresholds are based on general safety standards for secondary peroxides [2].
Module 3: Remediation Protocol (The "Save Your Solvent" Guide)
Q: I have 50 mL of expensive Cyclohexene-d10 with 20 ppm peroxides. Can I save it?
A: Yes. Distillation is dangerous and discouraged for peroxide removal.[1][5][6][7] The safest and most effective method for deuterated solvents is Activated Alumina Adsorption .[1]
Why Alumina? Activated alumina contains basic sites that catalyze the decomposition of hydroperoxides and adsorb the polar degradation products, leaving the non-polar Cyclohexene-d10 pure [3].
Protocol: Activated Alumina Filtration[1][7]
Prerequisites:
-
Activated Alumina (Basic or Neutral, Brockmann I).[1]
-
Glass pipette or small chromatography column.[1]
-
Glass wool.[1]
Step-by-Step:
-
Prepare the Column:
-
Filtration:
-
Pass the Cyclohexene-d10 through the alumina column under gravity or slight positive pressure (inert gas).[1]
-
Collect the filtrate in a clean, dry, dark vial.
-
-
Self-Validation (CRITICAL):
-
You must re-test the filtrate immediately using a Quantofix strip or KI paper.
-
Success: Test reads 0 ppm.
-
Failure: Test reads >0 ppm. Repeat with fresh alumina.[1]
-
-
Stabilization:
-
Immediately sparge the cleaned solvent with Argon for 5 minutes.
-
Seal with a Parafilm-wrapped cap or a fresh septum.[1]
-
Module 4: Storage Best Practices
Q: How do I prevent this from happening again?
A: You must combat the three factors of the "Fire Triangle" for autoxidation: Fuel (Solvent), Oxygen, and Ignition (Light/Heat).
1. Inert Atmosphere (The Oxygen Factor):
-
Store under an Argon or Nitrogen headspace.[1] Argon is heavier than air and provides a better blanket for opened bottles.[1]
-
Protocol: After every use, backfill the bottle with inert gas before capping.
2. Light Exclusion (The Initiation Factor):
-
Always store in amber glass.[1]
-
Wrap the bottle in aluminum foil for an extra layer of protection if the lab is brightly lit.
3. Chemical Inhibition:
-
If your application (e.g., synthesis) tolerates it, add BHT (Butylated Hydroxytoluene) at 100–250 ppm.[1]
-
Note for NMR: BHT contains protons.[1] It will appear in your
-NMR spectrum (singlet ~1.4 ppm, singlet ~2.3 ppm, singlet ~6.9 ppm).[1] If you are doing trace analysis, avoid BHT and rely on inert gas storage.[1]
References
-
Simmons, E. M., & Hartwig, J. F. (2012).[1][8] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition, 51(12), 3066–3072.[1] Link
-
Clark, D. E. (2001).[1][5] "Peroxides and Peroxide-Forming Compounds."[1][3][4][5][6][7][9][10][11][12][13] Chemical Health and Safety, 8(5), 12–22.[1][14] Link
-
Burfield, D. R. (1982).[1] "Deperoxidation of ethers. A novel application of self-indicating molecular sieves." The Journal of Organic Chemistry, 47(20), 3821–3824. Link
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Link
-
Sigma-Aldrich. (n.d.).[1] "Peroxide Forming Solvents." Technical Bulletin. Link
Sources
- 1. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.tcu.edu [ehs.tcu.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. wcu.edu [wcu.edu]
- 7. uwyo.edu [uwyo.edu]
- 8. epfl.ch [epfl.ch]
- 9. Peroxide Forming Chemicals | Safety | Physical Facilities | Miami University [miamioh.edu]
- 10. Appendix J - Peroxide Forming Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. my.alfred.edu [my.alfred.edu]
- 14. Experimental and Kinetic Modeling Study on High-Temperature Autoignition of Cyclohexene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting baseline noise in Cyclohexene-d10 NMR spectra
Welcome to the technical support center for NMR spectroscopy. This guide provides in-depth troubleshooting for a common yet frustrating issue: baseline noise and distortion in spectra acquired using Cyclohexene-d10. As researchers and drug development professionals, obtaining high-quality, clean spectra is paramount for accurate structural elucidation and quantitative analysis. This guide is structured to help you diagnose and resolve these issues methodically, moving from sample preparation through to data processing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a poor baseline in an NMR spectrum?
A poor baseline, characterized by rolling, waviness, or significant noise, can originate from several sources. These can be broadly categorized into three areas: the sample itself (preparation and composition), the instrument's state (shimming and hardware), and the parameters used for data acquisition and processing. Common culprits include inhomogeneous magnetic fields (poor shimming), sample contamination with particulate or paramagnetic species, incorrect acquisition parameters, and artifacts from the initial points of the Free Induction Decay (FID).[1][2][3]
Q2: I see a broad, rolling "hump" in my baseline. What is causing this?
This phenomenon, often called "baseline roll," is frequently a result of an artifact known as "acoustic ringing." It occurs when the excitation pulse from the spectrometer doesn't decay to zero instantly, causing a breakthrough that gets detected by the receiver.[4] This is more common in experiments with wide spectral widths or for weaker samples. An improperly set pre-scan delay (the short wait time between the pulse and the start of acquisition) is a primary cause.[4] Additionally, distortions in the first few data points of the FID can add low-frequency modulations that manifest as a rolling baseline after Fourier transformation.[1]
Q3: Are there any specific issues to be aware of when using Cyclohexene-d10 as an NMR solvent?
Cyclohexene-d10 is a non-polar, aprotic solvent valued for simplifying proton spectra due to the absence of solvent signals.[5] However, its non-polar nature means it is poor at dissolving polar or ionic impurities. Undissolved microscopic particles can severely disrupt the magnetic field homogeneity, making the sample difficult to shim.[2] Furthermore, like all deuterated solvents, it can contain trace amounts of residual protonated solvent and water, which may appear as small peaks in the spectrum.[6] Care must be taken to ensure the sample is fully dissolved and homogeneous.
Q4: Can I fix a distorted baseline after my experiment is complete?
Yes, post-acquisition data processing is a powerful tool for correcting baseline issues. Modern NMR software packages contain various baseline correction algorithms that can mathematically model and subtract the distorted baseline from your spectrum.[7][8] These methods work in the frequency domain to construct a baseline curve that is then subtracted from the spectrum.[1] However, it is crucial to understand that this is a corrective measure. Severe distortions can sometimes obscure small peaks or affect the accuracy of peak integration, so optimizing the experiment beforehand is always the best practice.[1][7]
In-Depth Troubleshooting Guides
This section provides systematic workflows to diagnose and resolve baseline problems. The most effective troubleshooting follows a logical progression from the sample to the software.
Workflow 1: Sample Preparation & Integrity
The quality of your NMR sample is the single most important factor for acquiring a high-quality spectrum. Problems introduced at this stage cannot always be corrected later.
Is the issue sample-related?
-
Symptom: Very broad peaks, inability to achieve a good shim, baseline is noisy or distorted even after repeated shimming.
-
Causality: Inhomogeneity within the sample volume is the primary cause. For high-resolution NMR, the magnetic field must be homogeneous to within a few parts per billion.[9] Particulate matter, concentration gradients, or paramagnetic impurities create local magnetic field disturbances that the spectrometer's shim coils cannot fully compensate for.[10][11]
Protocol for Preparing High-Quality Samples in Cyclohexene-d10:
-
Use High-Quality NMR Tubes: Scratched, cracked, or low-quality tubes will degrade spectral quality. Ensure tubes are thoroughly cleaned of any residues (e.g., acetone) and dried completely, as residual solvents are a common source of contamination.[2][12]
-
Ensure Complete Dissolution: Cyclohexene-d10 is non-polar. Ensure your analyte is fully soluble. Insoluble particles are a major cause of poor shims.
-
Action: After adding the solvent, gently vortex or sonicate the sample. Visually inspect the solution against a bright light to check for suspended particles.
-
Troubleshooting: If particulates are present, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into the clean NMR tube.
-
-
Optimize Concentration: Both overly concentrated and overly dilute samples can cause problems.
-
Check for Paramagnetic Impurities: Paramagnetic species (e.g., dissolved O₂, metal catalysts) cause significant line broadening and can distort the baseline.
-
Action: If paramagnetic contamination is suspected, degas the sample using a freeze-pump-thaw cycle or by bubbling an inert gas like argon or nitrogen through the solution.
-
Caption: A standard workflow for preparing high-quality NMR samples.
Workflow 2: Spectrometer Shimming
Shimming is the process of adjusting electrical currents in coils within the spectrometer to counteract the inherent inhomogeneity of the main magnetic field (B₀) and the disturbances caused by the sample itself.[11] A well-shimmed sample is essential for a flat baseline and sharp, symmetrical peaks.
Is the issue shimming-related?
-
Symptom: Peaks are broad, asymmetric, or show "humps" at the base. The lock signal is unstable or low. The baseline is generally distorted across the entire spectrum.
-
Causality: An inhomogeneous magnetic field across the sample volume means that identical nuclei experience slightly different magnetic fields. This causes a distribution of resonance frequencies, leading to broad lines and a distorted baseline.[11]
Protocol for Manual Shimming:
Shimming is an iterative process where adjustments to one shim coil can affect the optimal setting for another.[10] The goal is to maximize the lock signal level, which is proportional to field homogeneity.
-
Load the Sample: Insert the sample and ensure it is positioned correctly using the depth gauge.
-
Find and Lock: Find the deuterium frequency of Cyclohexene-d10 and engage the field-frequency lock. Ensure the lock signal is stable. If the lock level is very low (<10-20%), re-check the sample position and concentration before proceeding.[11]
-
Adjust On-Axis Shims (Z-shims):
-
Start with the lower-order shims. Adjust Z1 to maximize the lock level.
-
Adjust Z2 to maximize the lock level.
-
Iterate: Go back and re-adjust Z1, then Z2. Repeat until no further improvement in the lock level is seen.
-
Proceed to higher-order shims (Z3 , Z4 ) in the same iterative fashion (Z3, then Z1/Z2, then Z4, then Z1/Z2/Z3, etc.).
-
-
Adjust Off-Axis Shims (X, Y shims): These are typically adjusted while observing the spinning sidebands of a sharp peak in the spectrum. The goal is to minimize their intensity. For routine work, major adjustments are often not needed unless the probe has been disturbed.
Caption: The iterative nature of adjusting Z-shims for optimal homogeneity.
Workflow 3: Acquisition & Processing Parameters
Even with a perfect sample and shim, incorrect acquisition or processing parameters can introduce baseline artifacts.
Is the issue parameter-related?
-
Symptom: The baseline has a uniform, repeating "sinc wiggle" pattern, or a broad "roll" is present despite good shimming.
-
Causality: These issues often stem from how the Free Induction Decay (FID) signal is acquired and processed. The FID is the raw time-domain signal that is converted into the frequency-domain spectrum via a Fourier Transform (FT).[14]
Key Acquisition Parameters to Check:
| Parameter | Common Problem | Consequence | Recommended Action |
| Acquisition Time (at) | Too short. | The FID is truncated before it has fully decayed to zero. This leads to "sinc wiggles" or "ringing" at the base of sharp peaks after FT.[14] | Increase the acquisition time to allow the FID to decay fully into the noise. A good starting point is 2-4 seconds for ¹H NMR. |
| Pre-scan Delay (de or d1) | Too short. | Allows "acoustic ringing" from the pulse to be detected by the receiver, causing broad baseline distortions or "baseline roll."[4] | Increase the pre-scan delay slightly. This parameter is typically in the microsecond range and should be adjusted carefully in consultation with an NMR facility manager. |
| Receiver Gain (rg) | Too high. | The FID signal is clipped ("cut off") at the top, leading to a massive baseline distortion across the entire spectrum and spurious noise spikes. | Use the spectrometer's automatic receiver gain setting (rga). If setting manually, ensure the FID signal does not exceed the ADC (analog-to-digital converter) range. |
Key Processing Parameters for Baseline Correction:
If baseline issues persist, post-acquisition correction is necessary. This involves fitting a mathematical function to the baseline and subtracting it.
-
Phase Correction: Always perform phase correction before baseline correction. An incorrectly phased spectrum, where peaks dip below the baseline, will prevent baseline correction algorithms from working properly.[8][15] Phase correction involves adjusting the zero-order (ph0) and first-order (ph1) phase constants to ensure all peaks are in pure absorption mode.[3][15]
-
Baseline Correction Algorithms:
-
Polynomial Fitting: This is a common method where a polynomial function is fitted to regions of the spectrum that are known to be baseline (i.e., contain no peaks). It is effective for simple, smooth distortions.
-
Penalized Smoothing / Statistical Methods: More advanced algorithms can automatically identify baseline regions even in crowded spectra and construct an optimal baseline curve.[1][16] These are often more robust for complex spectra.
-
Software Commands: In Bruker's TopSpin, the abs or absd commands apply a simple baseline correction. For more advanced, simultaneous phase and baseline correction, the apbk command can be used.[3][4]
-
References
-
Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9, 324. [Link]
-
Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. [Link]
-
Hoyt, D. (2017). Basic Practical NMR Concepts. Michigan State University Department of Chemistry. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
ResolveMass Laboratories Inc. Cyclohexene-d10 | CAS No.: 1603-55-0. [Link]
-
JEOL. How to Reduce Noise in 2D Spectra. Delta Tips. [Link]
-
Chemistry Stack Exchange. (2016). Wavy baseline in carbon NMR. [Link]
-
ResolveMass Laboratories Inc. (2023). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. [Link]
-
Reddit r/chemistry. (2015). How to reduce noisey NMR signal?. [Link]
-
ResearchGate. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. [Link]
-
Bruderer, S., Paruzzo, F., & Bolliger, C. (2021). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker Corporation. [Link]
-
University of Ottawa NMR Facility. NMR Basics. [Link]
-
Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Pearson, G. A. Shimming an NMR Magnet. University of Illinois Urbana-Champaign. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ALWSCI. (2024). How To Prepare And Run An NMR Sample. [Link]
-
University of California, Santa Barbara. Sample Preparation. [Link]
-
Miner, V. W., & Conover, W. W. (1997). The Shimming of High Resolution NMR Magnets. Acorn NMR Inc. [Link]
-
Bakhmutov, V. I. (2005). An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance. arXiv. [Link]
-
Nanalysis Corp. (2022). NMR data processing: Phase Correction. NMR Blog. [Link]
-
Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart. [Link]
-
University of Missouri-St. Louis. Shimming and locking. [Link]
-
ResearchGate. (2018). Study of thermodynamic and NMR properties of some cyclohexane derivatives. [Link]
Sources
- 1. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. bruker.com [bruker.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 9. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. lsa.umich.edu [lsa.umich.edu]
- 12. organomation.com [organomation.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]
- 16. researchgate.net [researchgate.net]
Storage conditions to maintain isotopic purity of Cyclohexene-d10
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Maintaining Isotopic Integrity and Safety of Cyclohexene-d10 (
Introduction
Welcome to the technical support archive. You are likely here because you are working with Cyclohexene-d10 , a high-value deuterated solvent or reagent used in NMR spectroscopy and mechanistic studies.
Unlike standard solvents, Cyclohexene-d10 presents a dual challenge:
-
Isotopic Fragility: It is susceptible to H/D exchange if improper proton sources are introduced.
-
Chemical Instability: It is a Class B Peroxide Former . Oxidation not only creates safety hazards but introduces paramagnetic impurities and acids that catalyze isotopic degradation.
This guide moves beyond basic "store in a cool place" advice. It details the causality of degradation and provides self-validating protocols to ensure your data remains publication-grade.
Part 1: The Core Storage Protocol
To maintain
| Variable | Target Condition | The "Why" (Mechanistic Insight) |
| Temperature | 2°C – 8°C (Refrigerated) | Low temperature kinetically inhibits the radical chain reaction that forms peroxides. It also slows H/D exchange rates if moisture is present. |
| Atmosphere | Argon (Preferred over | Argon is denser than air and settles over the liquid surface, creating a superior barrier against oxygen and moisture ingress compared to Nitrogen. |
| Container | Amber Glass + PTFE Septum | Amber glass blocks UV light (a photo-initiator for peroxidation). PTFE (Teflon) liners prevent leaching of plasticizers which appear as impurity peaks in NMR. |
| Stabilization | Check CoA | Commercial cyclohexene often contains BHT (butylated hydroxytoluene). Note: High-purity NMR grades may be unstabilized to prevent signal interference. |
Part 2: Troubleshooting & FAQs
Scenario A: "I see a growing peak at ~4.8 ppm in my NMR spectrum."
Diagnosis: Moisture Contamination (
-
The Mechanism: Deuterated solvents are hygroscopic.[1] When
absorbs atmospheric , you do not just get a water peak; you get rapid proton exchange between the water and the trace acid impurities often found in oxidized alkenes. -
Immediate Action:
-
Perform a Karl Fischer titration (coulometric) to quantify water content.
-
If the sample is critical, dry over activated 3Å Molecular Sieves for 24 hours.
-
Warning: Do not use acidic drying agents (like silica or acidic alumina) as they catalyze H/D exchange at the allylic position.
-
Scenario B: "The liquid has turned slightly yellow or cloudy."
Diagnosis: Polymerization or Advanced Peroxidation.
-
The Mechanism: Cyclohexene is prone to autoxidation. The yellow color typically indicates the formation of oligomers or breakdown products from peroxides.
-
The Risk: Peroxides are shock-sensitive explosives.
-
Immediate Action:
-
STOP. Do not distill. Distillation concentrates peroxides to explosive levels.
-
Test for peroxides using quant strips (e.g., MQuant™).
-
If peroxides >10 mg/L, treat with a reducing agent (ferrous sulfate) and dispose of the solvent as hazardous waste.
-
Scenario C: "Can I store it in a glovebox?"
Answer: Yes, but with caveats.
-
While a glovebox (
ppm ) is ideal for chemical stability, the volatility of cyclohexene (vapor pressure ~89 mmHg at 20°C) means it can saturate the box atmosphere and degrade the catalyst in your glovebox circulation system. -
Protocol: Store inside a secondary containment (e.g., a jar with a teflon seal) within the glovebox to protect the scrubber system.
Part 3: The Degradation Cascade (Visualized)
Understanding how the molecule dies is the key to keeping it alive. The diagram below illustrates the feedback loop between oxidation and isotopic loss.
Figure 1: The Degradation Cascade. Note how oxidation (Peroxide formation) generates the acidic conditions that catalyze isotopic loss (H/D Exchange) when moisture is present.
Part 4: Self-Validating Handling Protocol
To ensure trust in your analytical results, follow this "Zero-Air" transfer method.
Equipment Required:
-
Gas-tight syringe (glass preferred).
-
Long-needle (deflected point to prevent coring septa).
-
Inert gas balloon (Argon).
The Protocol:
-
Equilibrate: Allow the refrigerated bottle to reach room temperature before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture instantly into the solvent.
-
-
Purge: Insert an Argon balloon needle into the septum to create positive pressure.
-
Withdraw: Insert the syringe needle. Flush the syringe with Argon 3 times. Withdraw the liquid.
-
Seal: Remove the syringe first, then the gas balloon. Wrap the cap immediately with Parafilm or electrical tape.
-
Verify: If the bottle is older than 6 months, run a blank NMR.
-
Pass: Sharp solvent peak, no broad multiplets (peroxides), minimal water peak.
-
Fail: Broad peaks >5 ppm or significant HDO signal.
-
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). Cyclohexene Compound Summary. Retrieved from [Link]
-
Vanderbilt University. (2022). Peroxide Forming Chemicals: Management and Storage. Retrieved from [Link]
Sources
Technical Support Center: Cyclohexene-d10 Handling & Safety
Status: Operational Ticket ID: CYC-D10-PROTOCOLS Responder: Senior Application Scientist Subject: Comprehensive Handling Guide for Air-Sensitive Cyclohexene-d10
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with Cyclohexene-d10 (CAS: 1735-19-9) , a deuterated solvent used primarily in NMR spectroscopy and mechanistic studies.
The Critical Warning: Do not be lulled into a false sense of security by the deuteration. While the Kinetic Isotope Effect (KIE) theoretically slows down degradation, Cyclohexene-d10 remains a Class B Peroxide Former . It is susceptible to autoxidation, leading to the formation of explosive peroxides and isotopic scrambling (H/D exchange) that compromises analytical data.
This guide replaces standard "safety tips" with rigorous, chemically grounded protocols designed to protect both your physical safety and your data integrity.
Module 1: Critical Safety & Stability (The "Why")
Q: Does deuteration (d10) make this solvent immune to peroxide formation compared to standard cyclohexene?
A: No. It only delays it.
The Mechanism: Cyclohexene forms peroxides via a free-radical chain mechanism involving the abstraction of an allylic hydrogen . In Cyclohexene-d10, this involves breaking a Carbon-Deuterium (C-D) bond.
-
The Physics: The C-D bond is stronger than the C-H bond due to a lower Zero Point Energy (ZPE). This results in a Primary Kinetic Isotope Effect (KIE) , typically reducing the reaction rate by a factor of
at room temperature [1]. -
The Risk: "Slower" is not "Stopped." If stored improperly (light, oxygen, heat), Cyclohexene-d10 will form cyclohexenyl hydroperoxide-d10. Upon concentration (e.g., rotary evaporation), these peroxides can reach explosive thresholds.
Visualizing the Hazard:
Figure 1: The autoxidation pathway. Note that while the first step is kinetically slower due to deuteration, the subsequent reaction with oxygen is rapid.
Q: Why do I see water peaks in my NMR spectrum despite using a fresh ampoule?
A: Isotopic Scrambling via H/D Exchange.
Cyclohexene is lipophilic, but it can absorb atmospheric moisture. In the presence of trace acids or catalytic surfaces (even glass walls), the deuterium on the cyclohexene can exchange with the hydrogen in water (
Consequences:
-
HDO Peak Growth: A rising signal at ~4.8 ppm (variable).
-
Loss of Isotopic Purity: Your solvent effectively becomes Cyclohexene-d9h1.
Data: Physical Properties & Degradation Risks [1][2][3][4]
| Property | Cyclohexene-H10 | Cyclohexene-d10 | Implication |
| Boiling Point | 83 °C | ~82-83 °C | Volatile; easily concentrated (risk of peroxide concentration). |
| Flash Point | -12 °C | -12 °C | Highly Flammable. Store in explosion-proof cabinets. |
| Peroxide Class | Class B | Class B | Must be tested every 3-6 months. |
| Bond Strength | Slower degradation, but inevitable without stabilizers. |
Module 2: Operational Protocols (The "How")
Q: How do I safely transfer Cyclohexene-d10 without introducing air?
A: Use the Positive Pressure Syringe Technique.
Never pour deuterated solvents. Pouring introduces humidity and oxygen immediately.
Protocol: Inert Syringe Transfer
-
Prerequisite: Dry nitrogen/argon source, oven-dried glass syringe, long metal needle.
-
Pressurize: Insert a nitrogen line needle into the septum of the Cyclohexene-d10 bottle to create positive pressure.
-
Purge: Insert your sampling syringe. Draw inert gas and expel it 3 times to remove air from the barrel.
-
Draw: With the bottle upright (or carefully inverted if confident in septum seal), draw the required volume slowly to prevent cavitation bubbles.
-
Equalize: As you withdraw liquid, the nitrogen line automatically replaces the volume, preventing a vacuum that would suck in outside air.
Visual Workflow:
Figure 2: Positive pressure transfer prevents vacuum formation and atmospheric ingress.
Q: How do I test for peroxides without wasting expensive deuterated solvent?
A: Use Semi-Quantitative Test Strips (0-100 ppm range).
Do not use the traditional starch-iodide titration method requiring large volumes.
Micro-Scale Protocol:
-
Aliquot: Inside a fume hood, dip a clean glass capillary into the solvent.
-
Apply: Touch the capillary to the reaction zone of a commercial peroxide test strip (e.g., Quantofix®).
-
Read: Wait 15 seconds. Compare color.
-
< 10 ppm: Safe for use.
-
10 - 25 ppm: Safe for simple NMR, unsafe for distillation/evaporation .
-
> 25 ppm: DO NOT OPEN. Contact safety officer for disposal. High explosion risk.[3] [2]
-
Module 3: Troubleshooting & Disposal
Q: I need to evaporate the solvent. What are the precautions?
A: The "20% Rule" is Mandatory.
If you are recovering a compound from Cyclohexene-d10:
-
Test First: Ensure peroxide levels are <10 ppm.
-
Inhibit: Add a trace of BHT (butylated hydroxytoluene) if your downstream analysis permits.
-
Stop Early: NEVER distill to dryness. Peroxides concentrate in the pot residue. Always leave at least 20% of the solvent volume in the flask.
-
Quench: Immediately dilute the residue with a safe solvent or neutralize peroxides with ferrous sulfate solution if the sample is not needed.
Q: How should I store the bottle after opening?
A: The "Dark and Cold" Standard.
-
Container: Amber glass (blocks UV light which initiates radical formation).
-
Seal: Parafilm is insufficient. Use a secondary containment with desiccant or store in a glovebox.
-
Temp: Refrigerator (2-8°C). Note: Ensure the refrigerator is explosion-proof (spark-free interior).
-
Shelf Life: Discard 6 months after opening, regardless of volume remaining.
References
-
Simmons, E. M., & Hartwig, J. F. (2012).[5] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition.
-
University of Texas at Austin EHS. (2024). "Peroxide Forming Chemicals Safety Guidelines." Environmental Health & Safety.
-
National Research Council. (1995). "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." National Academies Press.
-
Sigma-Aldrich (Merck). (2024). "Peroxide Forming Solvents - Technical Bulletin."
Sources
Validation & Comparative
Cyclohexene-d10 vs. Benzene-d6: Aromatic Compound NMR Solvent Guide
The following guide provides an in-depth technical comparison between Benzene-d6 (the gold standard for aromatic NMR) and Cyclohexene-d10 (a niche, non-aromatic alternative).
This guide addresses the specific request for Cyclohexene-d10 (
Executive Summary
For the analysis of aromatic compounds, Benzene-d6 (
| Feature | Benzene-d6 ( | Cyclohexene-d10 ( |
| Primary Utility | Resolving overlapping aromatic signals (ASIS).[1][2] | Mechanistic probes; studying localized |
| Residual Signal | Singlet (~7.16 ppm).[1][2] Easy to identify. | Multiplets (Vinyl ~5.7, Allylic ~2.0, Homoallylic ~1.6 ppm). |
| Cost (5g) | < $50 (Commodity) | > $1,800 (Specialty) |
| Stability | Stable (Carcinogenic).[1][2] | Unstable (Peroxide former, Polymerizes).[1][2] |
| Solvation | Strong | Weak |
Physicochemical & Solvation Properties[1][2]
The utility of an NMR solvent is defined by its ability to solvate the analyte and its interaction with the solute's electron cloud.[1]
The Physics of Solvation[1]
-
Benzene-d6 (Aromatic): Possesses a strong diamagnetic ring current .[1] When aromatic solutes dissolve in benzene, they engage in
-stacking (often T-shaped or offset parallel).[1] This creates a "shielding cone" effect, known as Aromatic Solvent-Induced Shift (ASIS) .[1] Protons located above/below the solvent plane are shielded (shifted upfield), while those in the plane are deshielded.[1] -
Cyclohexene-d10 (Cyclic Alkene): Contains a single, localized double bond in a half-chair conformation.[1] While it has a magnetic anisotropy associated with the C=C bond, it lacks the global ring current of benzene.[1] It cannot induce the dramatic chemical shift dispersion required to separate overlapping aromatic signals.[1]
Property Comparison Table[1][2][3]
| Property | Benzene-d6 | Cyclohexene-d10 | Impact on NMR |
| Dielectric Constant ( | 2.27 | 2.22 | Both are non-polar; similar solubility for lipophilic drugs.[1][2] |
| Boiling Point | 80.1 °C | 83.0 °C | Similar volatility; easy sample recovery for both.[1][2] |
| Magnetic Anisotropy | High (Ring Current) | Low (Localized | Benzene resolves overlaps; Cyclohexene does not.[1][2] |
| Proton Count (Residual) | 6 Equivalent Protons | 10 Non-equivalent | Cyclohexene creates complex background noise.[1][2] |
Spectral Interference Analysis
The most critical factor in solvent selection is "spectral windows"—regions where the solvent does not obscure analyte signals.[1]
Residual Peak Map
-
Benzene-d6: A single, sharp singlet at 7.16 ppm .[1]
-
Cyclohexene-d10: Even with high deuteration (>98%), residual protons (
) produce signals coupled to deuterium, appearing as broad multiplets.[1]
Visualization: Spectral Window Availability
Experimental Application: The ASIS Effect
The primary reason to use an aromatic solvent is to utilize the Aromatic Solvent-Induced Shift (ASIS) to separate overlapping signals that are coincident in solvents like
Mechanism of Action
When a solute is dissolved in Benzene-d6, the solvent molecules orient themselves around the solute based on local dipoles.[1]
-
Benzene-d6: The ring current creates a shielding region (above/below the ring) and a deshielding region (equatorial).[1] This causes specific protons in the solute to shift
.[1] This differential shift separates overlapping peaks.[1] -
Cyclohexene-d10: Lacks the ring current.[1] While the double bond has magnetic susceptibility, the effect is weak and localized.[1] It will not provide the necessary dispersion to resolve complex aromatic mixtures.[1]
Protocol: Solvent Titration for Signal Resolution
If you have overlapping peaks in
-
Prepare Sample: Dissolve 5-10 mg of analyte in 0.5 mL
. -
Acquire Reference: Run 1H NMR. Note overlapping multiplets.
-
Titrate: Add
in 50 L increments directly to the NMR tube. -
Monitor: The changing solvent matrix will shift protons at different rates (due to ASIS), revealing hidden coupling constants.
Safety & Stability Profile
While Benzene is a known carcinogen, Cyclohexene presents immediate physical hazards that complicate its use in a laboratory setting.[1]
| Hazard | Benzene-d6 | Cyclohexene-d10 |
| Health Toxicity | Carcinogen (Class 1) .[1][2] Chronic exposure risk.[1] | Acute toxin.[1][2][4] Narcotic effects.[1][4] |
| Chemical Stability | Extremely Stable.[1][2] Shelf life > 5 years. | Unstable . Forms explosive peroxides upon air exposure.[1] |
| Storage Requirement | Room Temp, Dark. | Refrigerated , under Argon, over molecular sieves. |
| Odor | Sweet, aromatic.[2] | Pungent, unpleasant (resembles petroleum).[1][2] |
Critical Warning: Cyclohexene-d10 stored for long periods without stabilizers (like BHT) may accumulate peroxides.[1] Distillation of old stock can be explosive.[1] Benzene-d6 does not share this risk.[1]
Decision Matrix
Use the following logic flow to determine the correct solvent for your application.
[1]
References
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1]
-
Hoffman, R. E., et al. (2025).[1] Cyclohexene-d10 Commercial Availability & Pricing. Sigma-Aldrich Catalog.[1][5] Link
-
Lazarevic, D., et al. (2016).[1] Aliphatic-aromatic stacking interactions in cyclohexane–benzene are stronger than aromatic-aromatic interaction in benzene dimer.[1][6] Royal Society of Chemistry (RSC) Advances.[1] Link
-
Reich, H. J. (2024).[1] Solvent Effects in NMR: Aromatic Solvent Induced Shifts (ASIS). University of Wisconsin-Madison Chemistry.[1] Link(Note: Generalized educational resource link).
-
PubChem. (2025).[1] Cyclohexene Compound Summary & Safety Data Sheet. National Library of Medicine.[1] Link
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. 环己烯-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. Aliphatic–aromatic stacking interactions in cyclohexane–benzene are stronger than aromatic–aromatic interaction in the benzene dimer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Guide: Cyclohexene-d10 vs. Chloroform-d (CDCl₃) for NMR Applications
Executive Summary: The Commodity vs. The Specialist
In the hierarchy of NMR solvents, Chloroform-d (CDCl₃) is the "commodity"—universally available, inexpensive, and generally effective. Cyclohexene-d10 (C₆D₁₀) is the "specialist"—prohibitively expensive for routine use but indispensable for specific mechanistic studies involving acid-sensitive analytes or specific
This guide objectively compares these two solvents. While CDCl₃ remains the standard, its intrinsic acidity (DCl formation) and reactivity with amines compromise data integrity for labile compounds. Cyclohexene-d10 offers a non-acidic, non-aromatic
Critical Analysis & Performance Metrics
The Cost-Benefit Asymmetry
The most immediate differentiator is cost. Cyclohexene-d10 is approximately 400x to 500x more expensive than CDCl₃.
| Metric | Chloroform-d (CDCl₃) | Cyclohexene-d10 (C₆D₁₀) | Implications |
| Cost (Approx.) | ~$0.80 / g | ~$370.00 / g | C₆D₁₀ is restricted to catalytic/mechanistic studies or mg-scale natural product elucidation. |
| Residual Peak | 7.26 ppm (singlet) | ~5.8 ppm (vinyl), ~2.0/1.6 ppm (alkyl) | C₆D₁₀ has a "clean" aromatic window (6.5–8.5 ppm) but complex aliphatic residuals. |
| Acidity | Acidic (forms DCl/Phosgene) | Neutral (pKa > 40) | Critical: CDCl₃ degrades acetals/amines. C₆D₁₀ preserves them.[1] |
| Reactivity | Reacts with strong bases/amines | Reacts with electrophiles/oxidants | C₆D₁₀ cannot be used in hydrogenation or bromination studies. |
| Dielectric Constant | 4.81 | 2.02 | C₆D₁₀ promotes tighter ion-pairing and aggregation than CDCl₃. |
Solubility and Intermolecular Forces
-
CDCl₃: Excellent for non-polar to moderately polar compounds. The polarized C-D bond acts as a weak hydrogen bond donor (H-bond donor), which can shift the signals of acceptors (e.g., carbonyls, pyridines) downfield.
-
Cyclohexene-d10: Strictly lipophilic. It lacks the acidic deuteron of chloroform. However, unlike saturated Cyclohexane-d12, the double bond in Cyclohexene-d10 allows for weak
-interactions without the strong ring-current anisotropy observed in Benzene-d6.
Decision Logic & Workflow
The choice between these solvents is rarely a preference; it is a dictate of chemical stability.
Solvent Selection Decision Tree
The following diagram illustrates the logical pathway for selecting Cyclohexene-d10 over the standard CDCl₃ or Benzene-d6.
Figure 1: Decision logic for selecting high-cost deuterated solvents based on analyte stability and interaction requirements.
Experimental Protocols (Self-Validating)
To justify the cost of Cyclohexene-d10, one must prove that CDCl₃ is detrimental to the specific sample.
Protocol A: The "Acid-Trace" Validation Test
Objective: Determine if trace DCl in CDCl₃ is degrading your analyte before switching to C₆D₁₀.
-
Baseline Scan: Dissolve 5 mg of analyte in 0.6 mL fresh CDCl₃ (filtered through basic alumina to remove initial acid). Run ¹H NMR immediately (t=0).
-
Stress Test: Add 1 drop of D₂O to the NMR tube (induces HCl/DCl formation from phosgene impurities) or simply let stand for 24 hours.
-
Comparison: Re-run ¹H NMR.
-
Observation: Look for broadening of amine peaks, hydrolysis of acetals (aldehyde formation), or shifts in acid-labile protons.
-
Protocol B: Cyclohexene-d10 Sample Preparation (Inert Atmosphere)
Context: Cyclohexene-d10 is susceptible to auto-oxidation (formation of peroxides at the allylic position). Proper handling is required to maintain its "neutral" status.
-
Glassware Prep: Oven-dry NMR tubes at 120°C for 2 hours. Flush with Argon.
-
Filtration (Optional but Recommended): Pass the Cyclohexene-d10 through a small plug of activated neutral alumina directly into the NMR tube. This removes potential peroxides formed during storage.
-
Solvation: Dissolve analyte under inert atmosphere (Glovebox or Schlenk line).
-
Locking: Cyclohexene-d10 vinylic deuterons resonate at ~5.8 ppm. Adjust the spectrometer lock parameters (Z0/field) manually if the auto-lock fails to distinguish the vinylic D from the allylic D signals.
Mechanistic Comparison: Solute-Solvent Interactions
Understanding why you are using Cyclohexene-d10 is crucial. It is not just a "neutral" solvent; it is an active participant in solvation via its double bond.
Figure 2: Interaction mapping. CDCl₃ acts as a hydrogen bond donor, while Cyclohexene-d10 acts via weak dispersion and pi-interactions.
References
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Cambridge Isotope Laboratories. (2023). Deuterated Solvent Data Chart.
-
Sigma-Aldrich. (2023).[3] Cyclohexene-d10 Product Specification and Pricing.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
Comparative Validation Guide: Cyclohexene-d10 Purity Assessment via GC-MS vs. NMR and GC-FID
Executive Summary & Core Directive
In the synthesis of isotopically labeled internal standards and mechanistic probes, Cyclohexene-d10 (C₆D₁₀) presents a unique validation challenge. While Nuclear Magnetic Resonance (NMR) is the traditional gold standard for structural confirmation, it often lacks the sensitivity to detect trace organic impurities that can skew quantitative mass spectrometry assays.
This guide argues that GC-MS (Gas Chromatography-Mass Spectrometry) is the superior hybrid validation method for Cyclohexene-d10. Unlike NMR (which focuses on isotopic enrichment) or GC-FID (which focuses on solvent purity), GC-MS simultaneously validates chemical purity (separation of contaminants) and isotopic enrichment (differentiation of
Technical Deep Dive: The Physics of Validation
To validate Cyclohexene-d10 effectively, we must interrogate two distinct properties:
-
Chemical Purity: Is the liquid 100% cyclohexene, or does it contain benzene, cyclohexane, or starting materials?
-
Isotopic Enrichment (Atom % D): Are all 10 hydrogens replaced by deuterium?
The Comparison Matrix
| Feature | GC-MS (Recommended) | ¹H-NMR | GC-FID |
| Primary Output | Chemical Identity + Isotopic Mass | Structural Environment | Carbon Content (Signal Area) |
| Chemical Purity | High (Separates trace impurities) | Medium (Overlapping signals common) | High (Excellent quantification) |
| Isotopic Purity | High (Directly measures | High (Calculates residual H) | None (Blind to isotopes) |
| Sensitivity | Trace (ppb/ppm level) | Moderate (~0.1%) | Trace (ppm level) |
| Blind Spots | Non-volatile salts | Non-protonated impurities | Co-eluting isotopes |
Why GC-MS Wins
Cyclohexene (
-
NMR Limitation: In ¹H-NMR, you measure purity by the absence of a signal (residual protons). If the sample contains non-protonated impurities or if the solvent peak overlaps with impurities, your purity calculation is erroneous.
-
GC-MS Advantage: The GC column physically separates the Cyclohexene-d10 from organic contaminants (like Benzene-d6 or Cyclohexane-d12). The Mass Spectrometer then acts as a mass filter, confirming that the peak at the cyclohexene retention time is indeed
92, not 82.
Experimental Protocol: Self-Validating GC-MS Workflow
This protocol is designed to be self-validating . The presence of a distinct retention time (
A. Sample Preparation[1][2][3][4]
-
Solvent: Dichloromethane (DCM). Rationale: DCM elutes early and does not overlap with cyclohexene (
~3-5 min). -
Concentration: 1 mg/mL (1000 ppm).
-
Vial: Autosampler vial with PTFE-lined cap (to prevent evaporation of the volatile analyte).
B. Instrument Parameters (Agilent 7890/5977 eq.)
| Parameter | Setting | Rationale |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase ideal for hydrocarbons. |
| Inlet Temp | 200°C | High enough to volatilize, low enough to prevent thermal degradation. |
| Split Ratio | 50:1 | Prevents detector saturation from the main peak. |
| Flow Rate | 1.0 mL/min (He) | Standard flow for optimal height equivalent to a theoretical plate (HETP). |
| Oven Program | 35°C (Hold 5 min) | Critical: Low initial temp is required to resolve Cyclohexene (BP 83°C) from the solvent front. |
| MS Source | Electron Impact (EI), 70 eV | Standardizes fragmentation for library comparison. |
| Scan Range | Captures parent ion (92) and fragments; excludes solvent/air. |
C. Data Interpretation Logic[5]
-
Retention Time Check: Cyclohexene-d10 should elute slightly earlier than non-deuterated cyclohexene due to the Inverse Isotope Effect (deuterium has lower polarizability/Van der Waals forces).
-
Spectral Validation:
-
Parent Ion: Look for
92 ( ). -
Base Peak (Retro-Diels-Alder):
-
Native Cyclohexene (
82) Butadiene ( 54) + Ethylene ( 28). -
Cyclohexene-d10 (
92) Butadiene-d6 ( 60 ) + Ethylene-d4 ( 32).
-
-
Note: If you see significant
54, your sample is contaminated with non-deuterated material.
-
Visualized Workflows
Diagram 1: The Validation Workflow
This diagram outlines the decision logic for validating the material.
Caption: Step-by-step logic flow for validating Cyclohexene-d10, distinguishing between chemical and isotopic failure modes.
Diagram 2: Isotopic Fragmentation Pathway
Understanding the mass shift is critical for interpreting the MS data.
Caption: The characteristic Retro-Diels-Alder fragmentation shift from m/z 54 (native) to m/z 60 (deuterated).
Calculation of Isotopic Enrichment
To quantify the enrichment (Atom % D) using GC-MS, use the Selected Ion Monitoring (SIM) data intensities.
- : Intensity of the fully deuterated molecular ion.
-
: Intensity of the
isotopologue (incomplete deuteration). -
Correction: Note that naturally occurring
will contribute to the peak. However, since we are looking at (mass 92) vs (mass 91), the satellite of the peak would fall at mass 92, potentially inflating the apparent purity of the . For strict high-precision work, subtract 6.6% (natural abundance of for a C6 molecule) of the intensity from the signal.
References
-
National Institute of Standards and Technology (NIST). Cyclohexene Mass Spectrum (Electron Ionization).[1][2] NIST Chemistry WebBook, SRD 69.[2][3] [Link]
-
MtoZ Biolabs. How to Detect Cyclohexane and Benzene Using GC-MS? [Link]
-
Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. (Demonstrates the principle of isotopic calculation). [Link]
Sources
Advanced Characterization Guide: NMR Chemical Shift References for Cyclohexene-d10 Impurities
Executive Summary
Cyclohexene-d10 (
This guide bridges that gap. It provides a technical comparison of Cyclohexene-d10 against its saturated counterpart, Cyclohexane-d12 , and establishes a reference framework for identifying common impurities—specifically synthesis byproducts like benzene, cyclohexane, and water—within this unique matrix.
Part 1: Technical Comparison – Cyclohexene-d10 vs. Alternatives
In drug development and mechanistic studies, the choice of non-polar solvent dictates the resolution of solute-solvent interactions.
Comparative Analysis Matrix
| Feature | Cyclohexene-d10 ( | Cyclohexane-d12 ( | Benzene-d6 ( |
| Primary Application | Kinetic Isotope Effects (KIE), Alkene metathesis, | General non-polar solvent, conformational analysis (ring flips). | Aromatic shielding studies, anisotropic effects.[1] |
| Magnetic Anisotropy | Moderate: Contains a C=C double bond; induces slight shielding/deshielding cones. | Negligible: Magnetically isotropic; minimal solvent-induced shifts (ASIS). | High: Strong ring current effects; significantly alters solute shifts. |
| Residual Signal Complexity | High: Three distinct residual proton signals (Vinyl, Allylic, Homoallylic). | Low: Single singlet (broadened by coupling) at ~1.38 ppm. | Low: Single singlet at 7.16 ppm. |
| Water Solubility | Very Low (<0.01%) | Extremely Low (<0.01%) | Low (0.06%) |
| Impurity Profile | Prone to oxidation (peroxides), dehydrogenation (benzene). | Stable; primary impurity is undeuterated cyclohexane. | Stable; primary impurity is water/benzene-h6. |
Expert Insight: The Anisotropy Factor
Why choose Cyclohexene-d10 over Cyclohexane-d12?
While Cyclohexane-d12 is cleaner (one residual peak), it fails to mimic the
Part 2: Chemical Shift References for Impurities
Because Cyclohexene-d10 is often synthesized via dehydration of cyclohexanol-d11 or hydrogenation of benzene-d6, its impurity profile differs from standard solvents.
Residual Solvent Signals (The "Lock" Reference)
When using Cyclohexene-d10, you must account for the residual protio-species (
| Proton Type | Chemical Shift ( | Multiplicity | Integral Ratio |
| Vinyl ( | 5.73 | Multiplet (m) | 2 |
| Allylic ( | 1.96 - 1.99 | Multiplet (m) | 4 |
| Homoallylic ( | 1.61 | Multiplet (m) | 4 |
Note: Values are referenced to internal TMS (
0.00). In the absence of TMS, the Vinyl peak at 5.73 ppm is the most reliable internal reference point due to its separation from the aliphatic region.
Common Trace Impurities in Cyclohexene-d10
The following table predicts the chemical shifts of common contaminants. Since specific experimental data for impurities dissolved in Cyclohexene-d10 is rare, these values are derived from their behavior in Cyclohexane-d12 (closest dielectric analog,
| Impurity | Source | Est. Shift in | Signal Type | Diagnostic Notes |
| Water ( | Ambient Moisture | 0.80 – 1.00 | Broad Singlet | Shifts downfield with concentration; often overlaps with aliphatic signals. |
| Benzene | Synthesis Byproduct / Dehydrogenation | 7.15 – 7.20 | Singlet | Critical impurity; indicates sample degradation or poor synthesis quality. |
| Cyclohexane | Over-reduction | 1.38 – 1.44 | Singlet | Major contaminant in commercial batches; overlaps with homoallylic region. |
| Cyclohexanol | Precursor | 3.50 – 3.60 (CH-O) | Multiplet | Look for broad -OH peak variable between 1.0–3.0 ppm. |
| Silicone Grease | Labware | 0.07 – 0.10 | Singlet | Common in high-vacuum distilled solvents. |
| Acetone | Glassware cleaning | 2.08 | Singlet | Likely overlaps with the Allylic residual peak (~1.99 ppm). |
Part 3: Experimental Protocol for Purity Validation
To ensure data integrity when using Cyclohexene-d10, follow this self-validating protocol.
Materials
-
Solvent: Cyclohexene-d10 (>99 atom % D).
-
Internal Standard: Tetramethylsilane (TMS), 0.05% v/v.
-
Tubes: High-precision NMR tubes (5mm), oven-dried.
Step-by-Step Methodology
-
Blank Acquisition: Before dissolving your analyte, run a neat sample of the Cyclohexene-d10 solvent.
-
Lock & Shim: Lock on the
deuterium signal. Note that the lock frequency will differ slightly from due to the chemical shift difference of the deuterium nucleus in the alkene environment. -
Pulse Sequence: Use a standard 1H pulse (e.g., zg30). Set D1 (relaxation delay) to
seconds to allow accurate integration of residual solvent peaks (which often have long T1 times). -
Referencing:
-
Primary: Calibrate TMS to 0.00 ppm.
-
Secondary: If TMS is absent, set the Vinyl residual peak to 5.73 ppm .
-
-
Impurity Check:
-
Integrate the Vinyl peak (set to 1.0 or 2.0).
-
Check for Benzene (7.15 ppm). If Benzene integral > 1% of Vinyl residual, the solvent is degrading.
-
Check for Water (0.8-1.0 ppm). If high, dry over molecular sieves (3Å) for 24 hours.
-
Part 4: Decision Logic for Solvent Selection
The following diagram illustrates the decision process for selecting Cyclohexene-d10 versus its alternatives, ensuring the physical properties match the experimental goals.
Figure 1: Decision tree for selecting Cyclohexene-d10 based on analyte properties and spectral interference risks.
References
-
Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][2][3][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
Babij, N. R., et al. (2016).[7] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link
-
Armar Isotopes. High-Purity Cyclohexane-d12 for NMR Spectroscopy. Link
-
CDN Isotopes. Cyclohexene-d10 Product Specifications and MSDS. Link
Sources
Guide to Temperature-Dependent NMR: Cyclohexene-d10 vs. Alternatives
Executive Summary
In the precise world of Nuclear Magnetic Resonance (NMR) spectroscopy, solvent selection is often dictated by physical properties as much as chemical inertness. While Cyclohexane-d12 is the gold standard for non-polar aliphatic solvents at room temperature, it fails catastrophically in Variable Temperature (VT) studies due to its high freezing point (6.5°C).
This guide analyzes Cyclohexene-d10 (C₆D₁₀) as a high-performance alternative for low-temperature applications. We objectively compare its temperature stability, chemical shift behavior, and phase properties against industry-standard alternatives, providing researchers with the data needed to optimize experimental design for unstable intermediates and conformational analysis.
Part 1: Critical Comparison of Non-Polar Deuterated Solvents
The primary driver for choosing Cyclohexene-d10 over its saturated counterpart is the liquid range . Below is a comparative analysis of physical and spectral properties relevant to drug development and mechanistic studies.
Table 1: Performance Matrix of Non-Polar NMR Solvents
| Feature | Cyclohexene-d10 | Cyclohexane-d12 | Toluene-d8 | Methylcyclohexane-d14 |
| Freezing Point (MP) | -103.5°C | 6.5°C | -95°C | -126°C |
| Boiling Point (BP) | 83°C | 81°C | 110.6°C | 101°C |
| Solvent Character | Aliphatic / Olefinic | Aliphatic (Saturated) | Aromatic | Aliphatic (Saturated) |
| Residual Signal Complexity | High (3 signals: Vinyl, Allylic, Homoallylic) | Low (1 signal: Singlet) | Medium (Methyl + Aromatic m) | High (Complex multiplet region) |
| Interference Risk | Potential | Inert | Strong Ring Current Effects | Inert |
| Cost Profile | High (Specialty) | Low (Commodity) | Low (Commodity) | High (Specialty) |
Performance Verdict
-
Cyclohexane-d12: The superior choice for Room Temperature (RT) and High Temperature (>10°C) studies due to its single residual peak (δ 1.38 ppm) which minimizes spectral overlap.
-
Cyclohexene-d10: The critical alternative for Low Temperature (down to -100°C) non-aromatic environments. It bridges the gap where Toluene-d8 is unsuitable due to ring-current shielding effects that distort analyte shifts.
Part 2: Impact of Temperature on Chemical Shifts
Understanding the thermal drift of solvent signals is crucial for accurate referencing, especially when internal standards like TMS are omitted to prevent reactions with sensitive analytes.
The Phase Transition Advantage
The most immediate impact of temperature is physical. At 0°C , Cyclohexane-d12 freezes, causing loss of lock and shimming capability. Cyclohexene-d10 remains fluid, maintaining high-resolution lineshapes.
-
Mechanism:[1][2] The double bond in cyclohexene forces the ring into a half-chair conformation, disrupting the crystal lattice packing efficiency compared to the highly symmetrical chair conformation of cyclohexane.
Chemical Shift Drift (Temperature Coefficient)
Unlike polar solvents (e.g., Methanol-d4, Water-d2), non-polar solvents exhibit linear and relatively small chemical shift drifts caused by changes in bulk magnetic susceptibility and density.
-
Cyclohexene-d10 Drift:
to ppm/°C (Upfield shift with increasing T). -
Protocol: For VT experiments spanning >50°C, referencing against an internal standard (TMS/Ferrocene) is mandatory. Relying on the residual solvent peak of Cyclohexene-d10 for calibration is not recommended without a correction curve due to its multiple signal environments (vinylic vs. allylic).
Conformational Dynamics (The "Inversion" Effect)
Temperature dramatically affects the line shape of the solvent itself due to ring inversion.
-
Cyclohexane: At RT, the chair-chair interconversion is fast (
), averaging axial/equatorial signals into a singlet. Below -60°C, this decoalesces into complex multiplets. -
Cyclohexene: Exists in a half-chair conformation. The inversion barrier is significantly lower (
kcal/mol) than cyclohexane ( kcal/mol). -
Impact: Cyclohexene-d10 maintains "fast exchange" averaged signals down to much lower temperatures than cyclohexane. This simplifies the baseline in the -80°C to -100°C range, whereas cyclohexane (if supercooled) would show broad, decoalesced exchange peaks that obscure analyte signals.
Part 3: Experimental Protocol for Low-Temperature NMR
Objective: Acquire high-resolution spectra of an unstable intermediate at -78°C using Cyclohexene-d10.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 5-10 mg of analyte in 0.6 mL of Cyclohexene-d10 .
-
Critical: Add 0.1% TMS (Tetramethylsilane) as an internal reference. Do not rely on solvent residual peaks for precise chemical shift calculation at -78°C.
-
Validation: Ensure the tube is rated for thermal stress (Wilmad 528-PP or higher).
-
-
Instrument Setup (The "Cool-Down" Logic):
-
Lock: Lock onto the C₆D₁₀ deuterium signal at Room Temperature (RT).
-
Shim: Perform gradient shimming at RT to establish a good field map.
-
Temperature Drop: Lower temperature to -78°C slowly (e.g., 5°C/min) to prevent shock to the probe ceramics.
-
Autonomy Note: As density increases with cooling, the lock frequency will drift. Re-lock and Re-tune/match the probe at the target temperature.
-
-
Data Acquisition:
-
Referencing:
Part 4: Visualization of Solvent Selection Logic
The following diagram illustrates the decision process for selecting the optimal non-polar solvent based on temperature and chemical compatibility.
Caption: Decision matrix for non-polar deuterated solvent selection, prioritizing physical state and spectral interference.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
-
Hoffmann, R. W. (1989). Conformation Analysis of Cyclohexenes. Chemical Reviews. Link
-
Cambridge Isotope Laboratories . (2024). NMR Solvent Data Chart and Physical Properties. Link
-
Jensen, F. R., & Bushweller, C. H. (1969). Conformational Preferences in Cyclohexene and its Derivatives. Journal of the American Chemical Society. Link
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Solvent Data. University of Wisconsin-Madison. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. epfl.ch [epfl.ch]
- 3. labs.chem.byu.edu [labs.chem.byu.edu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]
- 6. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Mechanistic Validation of Cyclohexene-d10: A Comparative Guide for Reaction Kinetics and Metabolic Stability
Executive Summary
Cyclohexene-d10 (CAS 1675-10-1) represents a critical scaffold in physical organic chemistry, distinct from linear deuterated alkenes (like Ethylene-d4) and aromatic standards (Benzene-d6). While often categorized merely as a deuterated building block, its primary utility lies in mechanistic cross-validation —specifically for distinguishing between steric and electronic effects in catalytic hydrogenation and metabolic oxidation.
This guide provides a technical comparison of Cyclohexene-d10 against common deuterated alternatives, establishing its superior utility in liquid-phase kinetic isotope effect (KIE) studies and drug metabolite blocking.
Part 1: Physicochemical & Spectral Profile
Why Cyclohexene-d10? (The "Goldilocks" Alkene)
In mechanistic studies, researchers often choose between gaseous simple alkenes (Ethylene-d4) or complex conjugated systems (Styrene-d8). Cyclohexene-d10 offers a unique balance: it is a non-conjugated, liquid-phase cyclic alkene that mimics "real-world" drug pharmacophores better than ethylene, without the electronic complications of aromatic conjugation found in styrene.
Table 1: Comparative Technical Specifications
| Feature | Cyclohexene-d10 | Ethylene-d4 | Benzene-d6 | Styrene-d8 |
| State (STP) | Liquid (BP: ~83°C) | Gas (BP: -103°C) | Liquid (BP: 80°C) | Liquid (BP: 145°C) |
| Hybridization | Isolated | Isolated | Aromatic | Conjugated |
| NMR Utility | Silent in olefinic region (5.0-6.0 ppm) | N/A (Gas phase req. special probe) | Solvent Standard (7.16 ppm) | Complex splitting |
| 1° Application | KIE Probes, Metabolic Blocking | Polymerization Studies | NMR Solvent | Polymerization/Heck Rxn |
| Handling | Volumetric pipetting | Mass flow controllers | Volumetric pipetting | Volumetric pipetting |
Expert Insight: The volatility of Ethylene-d4 introduces mass transfer limitations in liquid-phase catalytic studies. Cyclohexene-d10 eliminates this variable, ensuring that observed reaction rates reflect chemical kinetics rather than gas-liquid diffusion.
Part 2: Kinetic Isotope Effect (KIE) Validation
The Inverse Secondary KIE
A critical application of Cyclohexene-d10 is validating hydrogenation mechanisms. Unlike H-abstraction reactions (which show large Normal KIEs,
Mechanistic Causality:
-
Hybridization Change: The reaction converts carbons from
to . -
Vibrational Modes: The out-of-plane bending vibrations of C-H/C-D bonds are stiffer in the
product than in the reactant. -
Zero-Point Energy (ZPE): Deuterium sits lower in the potential energy well. The energy gap between reactant and transition state is smaller for D than for H, leading to a faster reaction for the deuterated species (Inverse KIE).
Diagram 1: Competitive Hydrogenation Workflow
The following diagram illustrates the self-validating "Internal Competition" protocol used to determine these values accurately, minimizing errors from catalyst loading or temperature fluctuations.
Figure 1: Workflow for Competitive KIE Determination. By running d0 and d10 in the same vessel, systematic errors (pressure, temperature, catalyst poisoning) are cancelled out.
Part 3: Experimental Protocol
Standard Operating Procedure: Competitive Hydrogenation
Objective: Determine the secondary KIE for Cyclohexene-d10 reduction to validate a catalyst's sensitivity to hybridization changes.
Reagents:
-
Cyclohexene-d0 (Sigma-Aldrich, >99%)
-
Cyclohexene-d10 (Isotopic Purity >98% D)
-
Solvent: Methanol or Ethyl Acetate (HPLC Grade)
-
Internal Standard: n-Decane (non-reactive)
Step-by-Step Methodology:
-
Preparation: In a glovebox or Schlenk line, prepare a 0.1 M solution containing equimolar amounts of Cyclohexene-d0 and Cyclohexene-d10.
-
Standardization: Add n-Decane (0.05 M) as an internal standard to normalize GC injection variances.
-
T0 Sampling: Inject a sample into GC-MS (SIM mode) to establish the precise initial isotopic ratio (
). -
Reaction: Add catalyst (e.g., 5 mol% Pd/C). Pressurize with
(1 atm) and stir vigorously at 25°C. -
Sampling: Withdraw aliquots at 5, 10, and 15 minutes. Critical: Stop the reaction before 20% conversion to avoid substrate depletion effects.
-
Analysis: Monitor the disappearance of parent ions (m/z 82 for d0, m/z 92 for d10).
-
Calculation: Use the competitive rate equation:
Where is the fractional conversion of each species.
Part 4: Metabolic Stability & Drug Development
The "Deuterium Switch" in Cyclic Systems
In drug discovery, Cyclohexene-d10 serves as a model for stabilizing metabolic "soft spots." Cytochrome P450 enzymes frequently target allylic positions in cyclic alkenes for hydroxylation.
Why d10 outperforms partial deuteration:
Replacing only the vinylic protons (C1, C2) is often insufficient because metabolic attack usually occurs at the allylic carbons (C3, C6). Cyclohexene-d10 provides full protection, forcing the enzyme to attack the stronger C-D bond (
Diagram 2: Metabolic Blocking Mechanism
Figure 2: Impact of Deuteration on Metabolic Clearance. The high activation energy of C-D bond cleavage slows the rate-determining step (
References
-
NIST Chemistry WebBook. Cyclohexene Gas Phase Ion Energetics & Properties. National Institute of Standards and Technology. [Link]
-
Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. [Link]
-
FDA Center for Drug Evaluation and Research. Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine (Austedo).[Link]
- Saunders, W. H.Kinetic Isotope Effects. In: Investigation of Rates and Mechanisms of Reactions. (Classic reference on Inverse vs Normal KIE causality).
A Researcher's Guide to Navigating Deuterium Scrambling in Cyclohexene-d10 Reactions
The Challenge of Isotopic Integrity: Understanding Deuterium Scrambling
Deuterium scrambling, or H/D exchange, is a process where deuterium atoms exchange with protium (¹H) atoms, both within the same molecule (intramolecular) and with other molecules in the reaction mixture (intermolecular), leading to a distribution of isotopologues and isotopomers that differs from the intended labeling pattern. In the context of Cyclohexene-d10, this can occur under various conditions, fundamentally altering the isotopic purity of the starting material and any subsequent products. The primary drivers of deuterium scrambling in alkenes include:
-
Acid or Base Catalysis: The presence of acidic or basic species can facilitate protonation/deprotonation or deprotonation/reprotonation sequences, particularly at allylic positions, leading to the migration of double bonds and the scrambling of deuterium atoms.[1][2][3]
-
Metal Catalysis: Transition metal catalysts, commonly used in hydrogenation and other transformations of alkenes, can promote H/D exchange.[4] For instance, palladium on carbon (Pd/C), a widely used hydrogenation catalyst, is known to facilitate deuterium scrambling.[5] The mechanism often involves reversible adsorption of the alkene onto the metal surface and the formation of intermediate species that allow for the exchange of hydrogen and deuterium atoms with the catalyst surface or other adsorbed species.
-
Thermal Conditions: Elevated temperatures can provide the necessary activation energy for isomerization and scrambling to occur, even in the absence of a catalyst. In one study, slow unimolecular isomerization was observed in a deuterated cyclohexene bound to a metal complex at 200 °C, leading to scrambling of the isotopologue and isotopomer composition.[6]
The consequences of unaccounted-for deuterium scrambling are significant, ranging from the misinterpretation of reaction mechanisms to the diminished therapeutic efficacy of a deuterated drug due to "metabolic switching," where the metabolic pathway of a drug is altered.[6] Therefore, the accurate assessment of deuterium distribution is a critical aspect of quality control in both research and development.
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed to assess the extent and location of deuterium scrambling. The choice of method depends on the specific information required (e.g., overall deuterium content vs. site-specific information), the complexity of the sample matrix, and the available instrumentation.
| Technique | Principle | Information Provided | Pros | Cons |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. ¹H NMR detects residual protons, while ²H NMR directly detects deuterium. | Site-specific deuterium location and quantification. | Non-destructive; provides detailed structural information.[7] | Lower sensitivity compared to MS; ²H NMR requires longer acquisition times.[7][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and measures their mass-to-charge ratio. | Overall deuterium incorporation (isotopologue distribution) and fragmentation patterns. | High sensitivity and throughput; can separate isomers.[9][10] | Can induce scrambling in the ion source; derivatization may be required.[10] |
| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the rotational transitions of gas-phase molecules. | Unambiguous identification and quantification of all isotopologues and isotopomers in a mixture. | Extremely high resolution and specificity without the need for chromatography; no scrambling during measurement.[2][11][12][13] | Requires the sample to be volatile; instrumentation is less common. |
| Vibrational Spectroscopy (FTIR/Raman) | Measures the vibrational frequencies of chemical bonds. | Can detect the presence of C-D bonds. | Can be used for bulk analysis. | Generally not quantitative for positional analysis in complex mixtures; overlapping peaks can be an issue. |
In-Depth Methodologies and Experimental Protocols
To provide a practical framework for assessing deuterium scrambling, this section details step-by-step protocols for the most common and effective techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides site-specific information about deuterium incorporation. Both ¹H and ²H NMR can be utilized.
A. Quantitative ¹H NMR for Assessing Deuteration Level
This method relies on the integration of residual proton signals in a highly deuterated molecule.
-
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the deuterated cyclohexene sample and a certified quantitative internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is well-shimmed.
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate the residual proton signals of the cyclohexene-d10 and the signal of the internal standard.
-
-
Calculation: Calculate the amount of each residual proton species relative to the known amount of the internal standard to determine the degree of deuteration at each position.
-
B. Quantitative ²H NMR for Direct Deuterium Detection
This method directly observes the deuterium nuclei, providing a clean spectrum without proton signals.
-
Protocol:
-
Sample Preparation: Dissolve the deuterated cyclohexene sample in a non-deuterated solvent (e.g., CHCl₃ or acetone).[14] Using a protonated solvent prevents a large solvent signal in the ²H spectrum.
-
Instrument Setup:
-
Acquisition Parameters:
-
Set the spectrometer to the deuterium frequency.
-
Use a calibrated 90° pulse.
-
Due to the lower gyromagnetic ratio of deuterium, more scans will be needed to achieve a good signal-to-noise ratio compared to ¹H NMR.[8]
-
-
Data Processing and Quantification:
-
Process the spectrum similarly to a ¹H spectrum. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.[8]
-
Integrate the deuterium signals. The relative integrals will give the distribution of deuterium at the different positions in the molecule. For absolute quantification, an internal standard with a known deuterium content can be used.
-
-
dot
Caption: Workflow for assessing deuterium scrambling using ¹H and ²H NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for determining the overall isotopic distribution of a sample.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the cyclohexene-d10 sample in a volatile solvent (e.g., hexane or dichloromethane).
-
GC Method Development:
-
Column Selection: Use a capillary column with a suitable stationary phase for separating hydrocarbons (e.g., a non-polar phase like DB-1 or a mid-polar phase like DB-5).
-
Temperature Program: Develop a temperature gradient that provides good separation of cyclohexene from any impurities or reaction byproducts. An isothermal run may be sufficient if the sample is clean.
-
Injector and Detector Temperatures: Set the injector and detector temperatures high enough to ensure efficient vaporization and prevent condensation, but not so high as to cause thermal degradation or scrambling.
-
-
MS Acquisition:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Scan Mode: Acquire data in full scan mode to observe the molecular ion cluster and fragmentation patterns.
-
-
Data Analysis:
-
Identify the peak corresponding to cyclohexene.
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion region to determine the distribution of isotopologues (d0 to d10). The relative intensities of the M, M+1, M+2, etc. peaks will reveal the extent of H/D exchange.
-
Correct for the natural abundance of ¹³C to accurately determine the deuterium distribution.
-
-
dot
Caption: Step-by-step workflow for GC-MS analysis of deuterium scrambling.
Molecular Rotational Resonance (MRR) Spectroscopy
MRR spectroscopy is an exceptionally powerful technique for the unambiguous identification and quantification of all isotopomers present in a sample.[6]
-
Protocol:
-
Sample Introduction: The sample is introduced into the high-vacuum chamber of the spectrometer, where it is vaporized. For samples that are part of a non-volatile complex, thermal dissociation may be required to liberate the volatile analyte.[6]
-
Data Acquisition: A chirped pulse of microwaves is broadcast into the chamber, exciting the rotational transitions of the molecules present. The subsequent free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier transformed to produce the rotational spectrum.
-
Analysis: The experimental spectrum is compared to a library of calculated spectra for all possible isotopomers of cyclohexene. Each isotopomer has a unique rotational spectrum, allowing for its unambiguous identification and quantification based on the signal intensity.
-
Case Study: Deuterium Scrambling in a Tungsten-Cyclohexene Complex
A study on the synthesis of deuterated cyclohexenes highlighted the power of MRR spectroscopy in identifying subtle scrambling events that were not apparent from NMR or HRMS data alone.[6] The initial analysis of a 3-d₁-cyclohexene sample liberated from a tungsten complex by thermolysis at 200 °C showed not only the expected product but also significant amounts of d₀-cyclohexene (12%) and mis-deuterated isotopomers (19% combined of 1-d₁- and 4-d₁-cyclohexene). This indicated that deuterium scrambling was occurring while the cyclohexene was still bound to the metal at elevated temperatures.[6] By optimizing the thermolysis method, the scrambling during the analysis was eliminated, allowing for the accurate assessment of the isotopic purity of the synthesized compounds. This example underscores the importance of choosing an analytical technique that does not itself induce scrambling.
Conclusion: A Multi-faceted Approach to Ensuring Isotopic Integrity
Assessing and controlling deuterium scrambling is crucial for the successful application of isotopically labeled compounds in research and drug development. While no single technique is universally superior, a strategic combination of methods provides the most comprehensive understanding of isotopic distribution.
-
NMR spectroscopy remains the gold standard for determining the precise location of deuterium atoms.
-
GC-MS offers a rapid and sensitive method for determining the overall isotopologue distribution.
-
MRR spectroscopy , where available, provides the most detailed and accurate picture of the isotopomer and isotopologue composition without the risk of inducing scrambling during the measurement.
References
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022-07-05). PubMed. [Link]
-
Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry (ACS Publications). [Link]
-
Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]
-
Isotopomer analysis using GC-MS. PubMed. [Link]
-
Measuring 2H NMR Spectra. University of Ottawa NMR Facility Blog. [Link]
-
Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics. PMC. [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water. (2022-07-11). Student Theses Faculty of Science and Engineering - Rijksuniversiteit Groningen. [Link]
-
Isotopic labeling. Wikipedia. [Link]
-
Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025-09-12). NIH. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025-11-04). YouTube. [Link]
-
14.17: The Use of Deuterium in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
NMR Spectroscopy. (2014-08-21). Chemistry LibreTexts. [Link] -
Highly selective catalytic transfer hydrodeuteration of cyclic alkenes. (2023-05-29). PMC - NIH. [Link]
-
Optimizing Distillation Techniques for Isotopic Determinations in Beverages. (2024-05-27). BrJAC. [Link]
-
An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy. (2024-01-03). PMC. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011-11-25). Master Organic Chemistry. [Link]
-
Raman Microspectroscopy to Trace the Incorporation of Deuterium from Labeled (Micro)Plastics into Microbial Cells. Analytical Chemistry - ACS Publications. [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water. Student Theses Faculty of Science and Engineering - Rijksuniversiteit Groningen. [Link]
-
Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. (2020-09-22). ACG Publications. [Link]
-
Raman–deuterium isotope probing to study metabolic activities of single bacterial cells in human intestinal microbiota. PMC - NIH. [Link]
-
Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. ResearchGate. [Link]
-
Analysis of Cyclohexane by Gas Chromatography (External Standard)1. (2007-01-01). IHS Markit. [Link]
-
Isotopic labeling-assisted metabolomics using LC–MS. PMC. [Link]
-
Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. DSpace@MIT. [Link]
-
Cost for isotopic labeling?. (2018-01-29). ResearchGate. [Link]
-
Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. ResearchGate. [Link]
-
Raman spectra of deuterated hydrocarbons for labeling applications. ResearchGate. [Link]
-
Migration Reactions. University of Warwick. [Link]
-
Molecular rotational resonance (MRR) spectra of two isotopomers of.... ResearchGate. [Link]
-
[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]
-
11.8: The E2 Reaction and the Deuterium Isotope Effect. (2022-09-24). Chemistry LibreTexts. [Link]
-
Raman Microspectroscopy to Trace the Incorporation of Deuterium from Labeled (Micro)Plastics into Microbial Cells. NIH. [Link]
-
MRR: A New Tool in Applied Analysis for the Pharmaceutical Industry. (2024-09-10). Spectroscopy Online. [Link]
-
Deuterium-isotope Effects in the Autoxidation of Aralkyl Hydrocarbons. Mechanism of the Interaction of PEroxy Radicals1. Journal of the American Chemical Society - ACS Publications. [Link]
-
The Microwave Spectroscopy of Small Molecules with Methyl Rotors. UFDC Image Array 2. [Link]
-
Protium–deuterium exchange of cyclic and acyclic alkenes in dilute acid medium at elevated temperatures. ResearchGate. [Link]
-
Exploring the reaction pathways of Pd(ii)-catalyzed cyclohexene oxidation with molecular oxygen: vinylic and allylic oxidation, disproportionation and oxidative dehydrogenation. New Journal of Chemistry (RSC Publishing). [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. (2024-06-17). YouTube. [Link]
-
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. [Link]
-
Applications of Molecular Rotational Resonance Spectroscopy to Challenging Analysis Challenges in Pharmaceutical Chemistry. (2020-12-05). libra etd. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 6. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 11. An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Libra ETD [libraetd.lib.virginia.edu]
- 14. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]
Technical Guide: Quality Control Standards for Commercial Cyclohexene-d10
Executive Summary
Cyclohexene-d10 (
Unlike its saturated counterpart (Cyclohexane-d12), Cyclohexene-d10 possesses a reactive double bond, making its chemical purity and storage stability critical quality attributes (CQAs). This guide outlines the rigorous quality control standards required to validate commercial Cyclohexene-d10, distinguishing between "Screening Grade" (98% D) and "High-Purity Grade" (>99% D), and provides actionable protocols for verification.
Part 1: Critical Quality Attributes (CQAs)
To ensure reproducibility in drug development and quantitative NMR (qNMR), the material must meet specific thresholds.
| Parameter | Standard Specification | Criticality | Common Impurities/Failure Modes |
| Isotopic Enrichment | High | Residual protons ( | |
| Chemical Purity | High | Benzene-d6 (starting material), Cyclohexane-d12 (over-reduction), Cyclohexanol-d11 (intermediate). | |
| Water Content | Medium | HDO peak at ~4.8 ppm (variable). Critical for moisture-sensitive catalysis. | |
| Stabilizer Content | None or BHT (ppm level) | Medium | Peroxide formation is faster in deuterated alkenes due to the kinetic isotope effect on termination steps. |
Part 2: Comparative Analysis
Cyclohexene-d10 vs. Common Alternatives
Researchers often default to Cyclohexane-d12 or Benzene-d6. The choice must be driven by the solute's chemical nature and the required spectral window.
Table 1: Performance Comparison of Deuterated Non-Polar Solvents
| Feature | Cyclohexene-d10 | Cyclohexane-d12 | Benzene-d6 |
| CAS Number | 1603-55-0 | 1735-17-7 | 1076-43-3 |
| Residual 1H Signal | |||
| Reactivity | Reactive (Alkene) | Inert (Alkane) | Stable Aromatic |
| Dielectric Constant | 2.22 | 2.02 | 2.28 |
| Primary Utility | Conformational studies, Alkene KIE, Non-aromatic | Inert background, Lipid NMR | Aromatic solubility, |
| Major Downside | Susceptible to oxidation (peroxides); interfering alkene peaks | Poor solubility for polar compounds; freezes at 6.5°C | Carcinogenic; strong solvent effects |
Scientist’s Insight:
Do not substitute Cyclohexene-d10 with Cyclohexane-d12 if you are studying olefin metathesis or reactions involving double-bond migration. The slight difference in solvation energy around the double bond of the solvent can significantly alter transition state energies, even if the solvent is technically "non-participating."
Part 3: Analytical Protocols (Self-Validating Systems)
Protocol A: Determination of Isotopic Enrichment via 1H-NMR
Objective: Quantify the atom % Deuterium by measuring the residual proton signal against a calibrated internal standard.
Reagents:
-
Analyte: Cyclohexene-d10 (approx. 20 mg).
-
Internal Standard (IS): Dimethyl Sulfone (DMSO2) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT® grade).
-
Solvent:
(99.96% D) – Note: We use a different solvent to lock the signal and prevent overlap.
Workflow:
-
Weighing: Accurately weigh 15-20 mg of Cyclohexene-d10 (
) and 5-10 mg of IS ( ) into a vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.6 mL
and transfer to a 5mm NMR tube. -
Acquisition:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (
): seconds (Critical: for deuterated residuals is longer than protonated analogs). -
Scans: 64.
-
-
Processing:
-
Integrate the IS peak (
). -
Integrate the residual alkene peak at 5.59 ppm (
) and aliphatic peak at 1.96 ppm ( ).
-
-
Calculation:
(Where is the number of protons in the residual signal being integrated).
Protocol B: Trace Impurity Profiling via GC-MS
Objective: Detect "silent" impurities like Cyclohexane-d12 (over-reduction) which may overlap in NMR but have distinct mass fragmentation.
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 at 250°C.
-
Oven Program: 40°C (hold 2 min)
10°C/min 200°C. -
MS Source: EI (70 eV), Scan range 35-200 amu.
Interpretation:
-
Cyclohexene-d10: Retention time ~3.5 min. Parent ion
. -
Cyclohexane-d12: Elutes slightly earlier/later depending on column polarity. Parent ion
. -
Benzene-d6: Elutes distinctively. Parent ion
.
Part 4: Visualization & Logic Flow
Diagram 1: Quality Control Decision Matrix
This workflow illustrates the "Go/No-Go" decision process for incoming raw material verification.
Caption: Systematic QC workflow for validating deuterated solvent batches. Note that Water Content is checked first as it is the most common failure mode due to hygroscopicity.
Diagram 2: Solvent Selection Logic
A guide for researchers to select the correct non-polar deuterated solvent.
Caption: Decision tree for selecting between Cyclohexene-d10 and its alternatives based on sample chemistry and stability requirements.
References
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
National Institute of Standards and Technology (NIST). Cyclohexene, 1,2,3,4,5,5,6,6-octadeutero- Mass Spectrum. [Link]
Sources
Safety Operating Guide
Cyclohexene-d10: Proper Disposal and Safety Protocol
[1][2]
Executive Summary & Operational Context
Cyclohexene-d10 is a high-value deuterated solvent primarily used in NMR spectroscopy and mechanistic studies. While chemically similar to its protio-analog, its high cost often leads to "inventory hoarding"—researchers retaining bottles for years beyond their safe shelf life.[1]
The Critical Hazard: Like non-deuterated cyclohexene, Cyclohexene-d10 is a Class B Peroxide Former .[1] It reacts with atmospheric oxygen to form unstable peroxides (cyclohexenyl hydroperoxide) that concentrate during evaporation or distillation. Old, forgotten bottles of
Disposal Directive: Deuterium enrichment does not alter the regulatory waste classification.
Critical Safety Profile
Before initiating any disposal workflow, verify the material against these parameters.
| Parameter | Specification | Operational Implication |
| CAS Number | 1735-17-7 (Labeled) / 110-83-8 (Unlabeled) | Use parent CAS for general hazard data if D-specific data is unavailable.[1] |
| RCRA Waste Code | D001 (Ignitable) | Segregate with flammable, non-halogenated solvents.[1] |
| Peroxide Class | Class B (Concentration Hazard) | DO NOT distill or evaporate to dryness. |
| Flash Point | < -6°C (Highly Flammable) | Ground all containers during transfer to prevent static discharge. |
| Safe Storage Limit | 12 months (Inhibited) / 3-6 months (Uninhibited) | If older than 12 months, TEST IMMEDIATELY . |
| Critical Threshold | >100 ppm Peroxides | Stop work. Contact EHS. Do not move container. |
Phase 1: The "No-Touch" Assessment
WARNING: Do not blindly pick up an old bottle of Cyclohexene-d10. Friction from unscrewing a cap with peroxide crystals in the threads can cause detonation.[2]
-
Visual Inspection (Without Moving the Bottle):
-
The "Crystal" Protocol:
Phase 2: Peroxide Quantification & Stabilization
If the visual inspection is clear, you must quantify peroxide levels before bulking into a waste drum.[1]
Reagents Required:
-
Quantofix® Peroxide Test Strips (Range 0–100 ppm)
-
Alternative: Potassium Iodide (KI) Starch Paper (Qualitative only)[1]
Step-by-Step Protocol:
-
PPE: Wear nitrile gloves, flame-resistant lab coat, and safety goggles.[1] Work in a fume hood.
-
Sampling: Open the container carefully. Dip the test strip into the solvent for 1 second.
-
Reading: Compare the color change to the reference scale after 15 seconds.
-
Interpretation:
-
< 20 ppm: Safe for standard disposal.
-
20 – 100 ppm: Chemical must be treated/stabilized before bulking.
-
> 100 ppm: HIGH RISK. Re-close carefully. Label as "High Peroxides." Contact EHS for specialized pickup.
-
Operational Workflow: Decision Logic
The following diagram outlines the mandatory decision tree for handling Cyclohexene-d10.
Figure 1: Decision matrix for the safe assessment and disposal of Cyclohexene-d10, prioritizing peroxide detection.
Phase 3: Waste Stream Segregation & Packaging
Once the material is deemed safe (< 20 ppm peroxides), proceed with standard chemical waste packaging.[1]
1. Waste Classification
-
Stream: Non-Halogenated Organic Solvents.[5]
-
Compatibility: Compatible with acetone, methanol, toluene, and hexanes.[1]
-
Incompatibility: Keep strictly separate from Oxidizers (e.g., Nitric acid) and Halogenated solvents (e.g., Chloroform, DCM) if your facility requires halogen segregation (common for cost reasons).[1]
2. Packaging Requirements
-
Container: High-density polyethylene (HDPE) or glass carboys (amber glass preferred).
-
Venting: Use vented caps if available, to prevent pressure buildup from slow off-gassing.[1]
-
Headspace: Leave at least 10% headspace in the waste container to allow for thermal expansion.
3. Labeling (Mandatory)
Every waste container must carry a hazardous waste label containing:
-
Signal Word: DANGER
-
Constituents: "Cyclohexene-d10" (Write out the full name; do not just write "NMR Waste").
References & Authority
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8][9] (2011).[8] Chapter 6: Working with Chemicals.
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D001).[1]
-
Source:[1]
-
-
Princeton University EHS. Peroxide Forming Chemicals Guidelines.
-
Source:[1]
-
-
Sigma-Aldrich. Safety Data Sheet: Cyclohexene. (Reference for physical properties and hazards).
-
Source:[1]
-
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ehs.tcu.edu [ehs.tcu.edu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. ehs.msstate.edu [ehs.msstate.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 9. ehs.yale.edu [ehs.yale.edu]
Personal protective equipment for handling Cyclohexene-d10
This guide outlines the operational safety protocols for handling Cyclohexene-d10 (Perdeuterocyclohexene). While chemically analogous to non-deuterated cyclohexene, the high cost of isotopically labeled solvents often leads to smaller handling volumes, yet the safety profile remains aggressive.
Core Safety Thesis: Treat Cyclohexene-d10 as a High-Flammability Peroxide Former with significant dermal toxicity.
Part 1: Executive Safety Summary
-
Primary Hazard: Flash Point -12°C (10.4°F) .[1] Vapors can ignite at sub-freezing temperatures.
-
Hidden Hazard: Peroxide Formation . Like non-deuterated cyclohexene, the d10 variant reacts with atmospheric oxygen to form unstable peroxides, which can concentrate and explode during distillation or evaporation.
-
Health Critical: Acute Dermal Toxicity . Unlike simple alkanes (e.g., cyclohexane), cyclohexene is classified as Toxic in contact with skin (H311) by major reagent suppliers. Standard nitrile gloves offer only momentary splash protection.
Part 2: Hazard Analysis & PPE Logic
As a Senior Application Scientist, I select PPE based on failure modes, not just compliance.
The Peroxide Threat
Cyclohexene-d10 possesses allylic hydrogens (or deuteriums) that are susceptible to autoxidation.
-
Mechanism: Radical abstraction of the allylic deuterium leads to hydroperoxide formation.
-
Risk: If you evaporate a reaction mixture containing Cyclohexene-d10 to dryness without testing, you risk detonation.
-
Control: Mandatory Peroxide Testing before any heating or concentration steps.
Dermal Permeation Dynamics
Cyclohexene is a cyclic alkene with high solvency power. It permeates standard laboratory nitrile rapidly.
-
Nitrile (4 mil): Breakthrough < 2 minutes.[2] Use only for incidental splash.
-
PVA (Polyvinyl Alcohol): Excellent resistance, but water-soluble (do not use if damp).
-
Viton/Butyl: Superior resistance for spill cleanup or prolonged handling.
Part 3: PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Splash) | Double-gloved Nitrile (min 5 mil outer) | Nitrile degrades quickly. The second layer provides a ~30-second buffer to doff gloves after contact. |
| Hand (Immersion) | Viton® or Silver Shield® | Required for spill cleanup or handling volumes >100mL outside a closed system. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient. Vapors are irritating (lacrymator), and splash can cause corneal injury. |
| Respiratory | Fume Hood (Face velocity 100 fpm) | Primary control. If hood is unavailable, use Full-face Respirator with Organic Vapor (OV) cartridges (Black). |
| Body | FRC (Flame Resistant) Lab Coat | Flash point is -12°C. Synthetic blends (polyester) will melt into skin during a flash fire. 100% Cotton or Nomex required. |
Part 4: Operational Protocol (Step-by-Step)
Phase A: Pre-Operation Setup
-
Verify Atmosphere: Ensure all receiving vessels are dry and flushed with Nitrogen or Argon. (Oxygen exclusion prevents peroxide formation).
-
Peroxide Test:
-
Dip a Starch-Iodide strip into the solvent aliquot.
-
Result: No color = Safe. Blue = Peroxides present (Do not distill/concentrate).
-
-
Static Grounding: If transferring >500mL, ground the receiving flask to the dispensing drum to prevent static discharge ignition.
Phase B: Active Handling (Syringe Transfer Method)
Preferred for NMR sample prep to maintain isotopic purity and safety.
-
Purge: Flush a gas-tight glass syringe with inert gas 3 times.
-
Draw: Insert needle through the septum of the Cyclohexene-d10 bottle. Invert bottle and draw liquid slowly to avoid cavitation.
-
Transfer: Inject directly into the reaction vessel or NMR tube.
-
Critical:Do not uncap the bottle in the open lab atmosphere. This introduces moisture (ruining the d10 enrichment) and Oxygen (fueling peroxides).
-
-
Wipe Down: Immediately wipe the septum area with a Kimwipe; dispose of the wipe in a solid hazardous waste bin.
Phase C: Spill Response (Emergency)
Scenario: 50mL spill on benchtop.
-
Alert: Announce "Solvent Spill - Flammable."
-
Ignition Control: Kill all hot plates and stirrers immediately.
-
PPE Upgrade: Don Viton gloves over nitrile.
-
Absorb: Use Activated Carbon or Vermiculite pads.
-
Note: Do not use paper towels; they increase surface area for evaporation and flammability.
-
-
Disposal: Place soaked absorbents in a spark-proof fume hood to evaporate or seal in a hazardous waste pail labeled "Flammable Debris."
Part 5: Decision Logic & Workflow (Visualization)
Caption: Operational workflow emphasizing the critical "Stop/Go" decision point based on peroxide testing prior to handling.
Part 6: Disposal & Logistics[3][4]
-
Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) or strong acids.
-
Labeling: "Flammable Liquid, Toxic (Dermal)."
-
Isotope Recovery: Due to the high cost of Deuterium, pure Cyclohexene-d10 waste should often be collected separately if your facility has a recovery program. If not, dispose of in the Non-Halogenated Organic Solvent stream.
References
-
Agilent Technologies. (2019).[1] Safety Data Sheet: Cyclohexene. Retrieved from
-
Thermo Fisher Scientific. (2021). Cyclohexene Safety Data Sheet. Retrieved from
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
